(S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hcl
Description
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Properties
Molecular Formula |
C7H12ClN3 |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
(1S)-1-(5-methylpyrazin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-5-3-10-7(4-9-5)6(2)8;/h3-4,6H,8H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
RYXYFVNOEVQXIV-RGMNGODLSA-N |
Isomeric SMILES |
CC1=CN=C(C=N1)[C@H](C)N.Cl |
Canonical SMILES |
CC1=CN=C(C=N1)C(C)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Master Guide: (S)-1-(5-Methylpyrazin-2-yl)ethylamine Hydrochloride
This guide is structured as a high-level technical whitepaper designed for process chemists and medicinal scientists. It prioritizes practical, scalable synthetic methodology and rigorous analytical validation.
CAS Number: 2102411-66-3 Molecular Formula: C₇H₁₁N₃ · HCl Molecular Weight: 173.64 g/mol (Salt), 137.18 g/mol (Free Base)
Part 1: Executive Summary & Strategic Value
(S)-1-(5-Methylpyrazin-2-yl)ethylamine hydrochloride is a high-value chiral heteroaromatic building block. It serves as a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (TKIs) and allosteric modulators targeting neurological pathways. The pyrazine ring functions as a bioisostere for pyridine or phenyl rings, often improving metabolic stability and aqueous solubility in drug candidates.
The (S)-enantiomer is typically the bioactive eutomer in these scaffolds, necessitating high enantiomeric excess (ee > 98%) during synthesis. This guide details the Ellman Sulfinamide route as the primary laboratory-scale protocol due to its high reliability and self-validating nature, while also outlining Biocatalytic Transamination as the preferred route for scale-up.
Part 2: Chemical Identity & Physicochemical Profile[1]
| Property | Specification |
| IUPAC Name | (1S)-1-(5-methylpyrazin-2-yl)ethanamine hydrochloride |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in DCM |
| Chirality | (S)-Configuration (Left-handed optical rotation in standard solvents) |
| Hygroscopicity | Moderate (Store under dessication) |
| pKa (Calc) | ~7.5 (Conjugate acid of the amine) |
Part 3: Synthetic Routes & Process Chemistry[2][3]
Route A: The "Gold Standard" Laboratory Synthesis (Ellman Auxiliary)
For research and early development (gram-scale), the condensation of 2-acetyl-5-methylpyrazine with (R)-tert-butanesulfinamide followed by diastereoselective reduction is the most robust method. This route guarantees stereochemical control via a rigid transition state.
Retro-Synthetic Logic:
To obtain the (S)-amine , we utilize (R)-tert-butanesulfinamide .
-
Mechanism: The bulky tert-butyl group directs the hydride attack to the Re-face of the imine during the reduction step (via a chelated transition state with NaBH₄).
Step-by-Step Protocol:
1. Imine Formation (Condensation)
-
Reagents: 2-Acetyl-5-methylpyrazine (1.0 eq), (R)-2-methyl-2-propanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).
-
Solvent: Dry THF (0.5 M).
-
Procedure:
-
Dissolve ketone and sulfinamide in THF under N₂.
-
Add Ti(OEt)₄ dropwise (Note: Exothermic).
-
Reflux at 70°C for 12–18 hours. Monitor by TLC/LCMS for disappearance of ketone.
-
Workup: Cool to RT. Pour into brine with vigorous stirring (forms titanium salts). Filter through Celite. Extract filtrate with EtOAc.
-
-
Checkpoint: Isolate the (R)-N-sulfinyl ketimine intermediate.
2. Diastereoselective Reduction
-
Reagents: NaBH₄ (2.0 eq).
-
Solvent: THF/MeOH (9:1) at -48°C to -78°C.
-
Procedure:
-
Cool the imine solution to -48°C.
-
Add NaBH₄ in portions. The low temperature is critical to maximize the diastereomeric ratio (dr).
-
Warm slowly to RT over 4 hours.
-
Mechanistic Insight: The transition state involves Titanium (or Boron) chelation between the sulfinyl oxygen and the imine nitrogen, locking the conformation. Hydride attacks from the less hindered face.
-
-
Validation: Analyze by HPLC. Expect dr > 95:5 favoring the (Rs, S)-sulfinamide.
3. Cleavage to Hydrochloride Salt
-
Reagents: 4M HCl in Dioxane.
-
Solvent: MeOH or Dioxane.
-
Procedure:
-
Dissolve the purified sulfinamide in MeOH.
-
Add HCl/Dioxane (4 eq). Stir at RT for 1 hour.
-
Precipitate the product by adding Et₂O or MTBE.
-
Filter and dry the white solid.
-
Route B: Industrial Scale-Up (Biocatalytic Transamination)
For multi-kilogram synthesis, ω-Transaminases (ATA) are superior due to atom economy and lack of heavy metals.
-
Enzyme: ATA-113 (or evolved variant specific for aryl ketones).
-
Amine Donor: Isopropylamine (shifts equilibrium by removing acetone).
-
Workflow: 2-Acetyl-5-methylpyrazine + Isopropylamine
(S)-Amine + Acetone.
Part 4: Visualization of Workflows
Diagram 1: Ellman Synthesis Pathway
This diagram illustrates the stereochemical flow to ensure the (S)-enantiomer is obtained.
Caption: Stereoselective synthesis workflow using Ellman's auxiliary to target the (S)-enantiomer.
Diagram 2: Analytical Quality Control Decision Tree
A self-validating logic flow for confirming identity and purity.
Caption: QC workflow ensuring enantiomeric excess (ee) meets pharmaceutical standards (>98%).
Part 5: Quality Control & Analytical Standards
To ensure the integrity of the (S)-enantiomer, the following analytical methods are required.
Chiral HPLC Method
-
Column: Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 270 nm (Pyrazine absorption max).
-
Expected Retention: The (R)-enantiomer typically elutes before the (S)-enantiomer on AD-H columns, but this must be experimentally verified with a racemic standard.
1H NMR Validation (400 MHz, DMSO-d6)
-
Pyrazine Ring: Two aromatic singlets (or doublets with small coupling) around δ 8.3–8.6 ppm.
-
Chiral Center: A quartet (methine) around δ 4.4–4.6 ppm.
-
Methyl Groups:
-
Ring-Methyl: Singlet ~2.5 ppm.
-
Side-chain Methyl: Doublet ~1.5 ppm.
-
Part 6: Handling, Stability & Safety
-
Storage: The hydrochloride salt is hygroscopic. Store at 2–8°C in a tightly sealed container under argon or nitrogen.
-
Stability: Stable for >2 years if kept dry. Free base is prone to oxidation and racemization if left in solution for extended periods.
-
Safety (SDS Summary):
References
-
Ellman, J. A., et al. (1997).[6] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.[6]
-
ChemScene. (2024). "(S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine hydrochloride Product Data." ChemScene Catalog.
-
BLD Pharm. (2024). "CAS 2102411-66-3 Technical Specifications." BLD Pharm.
-
Mathew, S., et al. (2016). "Transaminases for Chiral Amine Synthesis." Catalysts.
-
PubChem. (2024). "2-Acetyl-5-methylpyrazine (Precursor Data)." National Library of Medicine.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. dovepress.com [dovepress.com]
- 3. 2-Acetyl-5-methylpyrazine | C7H8N2O | CID 30915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Escaping Flatland: Chiral Pyrazine Amine Building Blocks in Modern Drug Discovery
The 3D Imperative in Pyrazine-Based Drug Design
For decades, the pyrazine scaffold—a 1,4-diazine—has been a cornerstone of medicinal chemistry. Its electron-deficient nature and ability to act as a potent hydrogen bond acceptor make it a privileged pharmacophore, particularly in the design of kinase inhibitors where it interacts directly with the ATP-binding hinge region[1]. However, the over-reliance on planar, sp2-hybridized heteroaromatics has historically led to molecules with poor aqueous solubility, high attrition rates, and off-target promiscuity.
Modern drug discovery has pivoted toward the "Escape from Flatland" paradigm. By installing a chiral amine adjacent to or directly upon the pyrazine ring, medicinal chemists can dramatically increase the fraction of sp3-hybridized carbons (Fsp3). This stereochemical complexity introduces precise 3D vectors that exploit specific protein sub-pockets, enhancing target selectivity while simultaneously disrupting the flat crystal lattice stacking that plagues the solubility of planar molecules[2].
Caption: Logical relationship showing how chiral amine installation improves physicochemical properties.
Mechanistic Rationale & Physicochemical Profiling
The introduction of a chiral amine to a pyrazine core is not merely a structural flourish; it is a calculated physicochemical optimization. The pyrazine nitrogen atoms possess a relatively low pKa (typically around 0.6 for the unsubstituted ring), making them neutral under physiological conditions. The addition of a basic chiral amine (pKa ~ 8.5–9.5) introduces a localized positive charge at physiological pH, which can form critical salt bridges with acidic residues (e.g., glutamic or aspartic acid) in the target protein[3].
Table 1: Physicochemical Impact of Chiral Amine Incorporation
| Property | Planar Pyrazine Motif | Chiral Pyrazine Amine | Mechanistic Causality |
| Fraction sp3 (Fsp3) | Low (< 0.2) | High (> 0.4) | Introduction of the stereocenter breaks molecular planarity. |
| Aqueous Solubility | Poor to Moderate | High | 3D geometry disrupts flat crystal lattice stacking, lowering melting point. |
| Target Selectivity | Moderate (Promiscuous) | High | Stereospecific 3D vectors exploit asymmetric sub-pocket geometries. |
| CYP450 Inhibition | High (Off-target binding) | Low | Steric bulk of the chiral center prevents coordination to the heme iron[3]. |
Synthetic Strategies for Chiral Pyrazine Amines
Synthesizing enantiopure amines on electron-deficient heterocycles is notoriously challenging. Pyrazines can coordinate to and poison transition metal catalysts, complicating traditional asymmetric hydrogenation. To circumvent this, two primary methodologies have emerged as industry standards:
-
Ellman’s Sulfinamide Auxiliary: The condensation of enantiopure tert-butanesulfinamide with a pyrazine ketone, followed by diastereoselective hydride reduction, is the most robust and scalable method in medicinal chemistry[2][4].
-
Catalytic Asymmetric Hydrogenation via Activation: Recent advances utilize alkyl halides to transiently activate the pyrazine ring, weakening its coordination ability and allowing Iridium-catalyzed asymmetric hydrogenation to yield chiral piperazines (reduced pyrazines)[5].
Experimental Protocol: Asymmetric Synthesis via Ellman's Auxiliary
This protocol details the synthesis of a chiral 1-(pyrazin-2-yl)ethan-1-amine. As a Senior Application Scientist, I have designed this workflow as a self-validating system —incorporating analytical checkpoints to ensure the integrity of the stereocenter before proceeding to the final deprotection.
Caption: Experimental workflow for the asymmetric synthesis of chiral pyrazine amines.
Step 1: Imine Condensation
-
Causality: Pyrazine ketones are electron-deficient and can be sluggish to condense. Titanium(IV) ethoxide (
) is employed because it acts dually as a strong Lewis acid to activate the ketone and as a stoichiometric desiccant to drive the equilibrium forward by scavenging water[2]. -
Procedure: To a solution of 1-(pyrazin-2-yl)ethan-1-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF, add
(2.0 eq) dropwise at room temperature. Heat the reaction to 60 °C for 12 hours under an argon atmosphere. -
Validation Checkpoint 1: Quench a 10 µL aliquot in wet EtOAc, centrifuge the
salts, and analyze the supernatant via LC-MS. Proceed only when >95% conversion to the sulfinyl imine is confirmed.
Step 2: Diastereoselective Hydride Reduction
-
Causality: The choice of reducing agent dictates the stereochemical outcome. Using a coordinating hydride like
or Zirconocene chloride hydride (Schwartz's reagent) forces a closed, six-membered transition state. The hydride attacks from the less sterically hindered face, dictated by the bulky tert-butyl group of the auxiliary[4]. -
Procedure: Cool the crude imine solution to -40 °C. Slowly add
(3.0 eq) in THF. Stir for 4 hours, allowing the reaction to slowly warm to 0 °C. Quench carefully with saturated aqueous . -
Validation Checkpoint 2 (Critical): Extract a sample and analyze via Chiral HPLC. A diastereomeric ratio (d.r.) of >95:5 validates the predictive transition state model. If the d.r. is lower, the transition state was likely compromised by trace moisture competing for metal coordination.
Step 3: Acidic Cleavage
-
Causality: The sulfinyl group is highly acid-labile. Using anhydrous HCl in dioxane ensures clean cleavage without hydrolyzing the newly formed amine.
-
Procedure: Dissolve the purified sulfinamide in 4M HCl in dioxane. Stir at room temperature for 1 hour. Concentrate under reduced pressure to yield the enantiopure 1-(pyrazin-2-yl)ethan-1-amine hydrochloride salt.
Case Studies in Clinical Drug Discovery
MRTX0902: Disrupting the SOS1:KRAS Interaction
MRTX0902 is a clinical-stage oncology drug designed to inhibit the Son of Sevenless 1 (SOS1) protein, a guanine nucleotide exchange factor that activates KRAS[3]. The molecule features a complex diazine (pyrido[3,4-d]pyridazine) core coupled with a highly specific chiral benzyl amine.
The chiral amine is not arbitrary; SAR studies revealed that the specific enantiomer provides a critical 3D vector that forms a salt bridge with Glu902 in the SOS1 pocket, while simultaneously reducing lipophilicity and CYP3A4 inhibition compared to planar analogs[3][6]. The synthesis of such complex chiral amine-diazine systems relies heavily on the scalable asymmetric methodologies discussed above[7].
Caption: SOS1/KRAS signaling pathway illustrating the inhibitory mechanism of MRTX0902.
Vestipitant: From Pyrazine to Chiral Piperazine
Vestipitant is a potent, selective NK1 receptor antagonist developed for the treatment of insomnia and anxiety[8][9]. Its core structure relies on a chiral piperazine—a fully reduced pyrazine derivative. The modern synthesis of vestipitant bypasses lengthy traditional routes by utilizing the direct asymmetric hydrogenation of activated pyrazinium salts, yielding the chiral piperazine core in exceptional enantiomeric excess (>96% ee)[5]. This highlights how pyrazines serve not only as final pharmacophores but as essential precursors to complex 3D aliphatic amines.
Conclusion & Future Outlook
The integration of chiral amines into pyrazine and diazine scaffolds represents a masterclass in modern medicinal chemistry. By escaping flatland, researchers can fine-tune the physicochemical properties of drug candidates, transforming promiscuous, insoluble planar rings into highly selective, bioavailable therapeutics. As catalytic asymmetric dearomatization and transition-metal-catalyzed cross-couplings continue to evolve, the chemical space accessible via chiral pyrazine amines will only expand, paving the way for the next generation of precision medicines.
References
-
[1] BenchChem. An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applications in Drug Discovery. Available at:1
-
[4] National Institutes of Health (NIH) / PMC. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Available at: 4
-
[2] ACS Publications. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program | The Journal of Organic Chemistry. Available at: 2
-
[7] ChemRxiv. Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Available at: 7
-
[3] National Institutes of Health (NIH) / PMC. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction. Available at: 3
-
[5] ACS Publications. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters. Available at: 5
-
[6] ACS Publications. Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Available at: 6
-
[8] MedKoo Biosciences. Vestipitant | GW597599 | NK(1) Receptor Antagonist. Available at: 8
-
[9] National Institutes of Health (NIH) / PMC. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia. Available at: 9
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. medkoo.com [medkoo.com]
- 9. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Properties and Applications of (S)-1-(5-Methylpyrazin-2-yl)ethanamine
Executive Summary
In the landscape of modern medicinal chemistry, the precision of chiral building blocks dictates the success of targeted therapeutics. (S)-1-(5-methylpyrazin-2-yl)ethanamine has emerged as a critical, highly specialized enantiomeric intermediate, primarily utilized in the synthesis of purinergic receptor antagonists[1]. By providing a rigid, stereospecific scaffold, this compound enables the development of highly selective P2X3 and P2X2/3 receptor antagonists—most notably 1,3-thiazol-2-yl substituted benzamides—which are currently at the forefront of treatments for neurogenic disorders, chronic cough, and neuropathic pain[2].
This whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, self-validating synthesis protocols, and pharmacological applications of this essential chiral amine.
Physicochemical & Structural Properties
The utility of (S)-1-(5-methylpyrazin-2-yl)ethanamine stems from its unique combination of a hydrogen-bonding heteroaromatic ring and a sterically defined chiral primary amine.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | (S)-1-(5-methylpyrazin-2-yl)ethanamine |
| Molecular Formula | C7H11N3 |
| Molecular Weight | 137.18 g/mol |
| CAS Registry Number | 1196153-02-2 (Free Base) / 1948236-84-7 (Dihydrochloride) |
| Stereochemistry | (S)-configuration at C1 of the ethyl chain |
| Common Salt Form | Dihydrochloride (Highly hygroscopic) |
| Hydrogen Bond Donors | 1 (Primary amine) |
| Hydrogen Bond Acceptors | 3 (Two pyrazine nitrogens, one amine nitrogen) |
Mechanistic Role in Drug Design
As a Senior Application Scientist, it is vital to understand why this specific moiety is chosen over simpler achiral or carbocyclic alternatives. The selection of the S-enantiomer of 5-methylpyrazin-2-yl ethanamine is driven by strict structure-activity relationship (SAR) requirements within the P2X3 receptor binding pocket[3].
-
Chiral Recognition and Steric Fit : The P2X3 receptor possesses a highly restrictive allosteric/competitive binding cleft. The (S)-configuration optimally projects the 5-methylpyrazine ring into a deep hydrophobic sub-pocket lined by aromatic residues. Conversely, the (R)-enantiomer causes severe steric clash with the receptor wall, typically resulting in a >100-fold decrease in binding affinity.
-
Pyrazine Ring Bioisosterism : Replacing a traditional phenyl ring with a 5-methylpyrazine ring serves a dual purpose. First, it lowers the overall lipophilicity (logD) of the final drug candidate, significantly improving aqueous solubility and oral bioavailability. Second, the pyrazine nitrogens act as critical hydrogen bond acceptors, engaging with backbone amides in the receptor pocket to lock the antagonist into its active conformation[4].
Self-Validating Stereoselective Synthesis Protocol
To ensure absolute enantiomeric purity (ee > 99%), the synthesis of (S)-1-(5-methylpyrazin-2-yl)ethanamine relies on Ellman’s sulfinamide chemistry . The following protocol is designed as a self-validating system, incorporating mandatory quality control checkpoints to guarantee structural integrity before proceeding to subsequent steps[1].
Stereoselective synthesis of (S)-1-(5-methylpyrazin-2-yl)ethanamine via Ellman's auxiliary.
Step 1: Imine Condensation
-
Procedure : To a solution of 1-(5-methylpyrazin-2-yl)ethanone in anhydrous THF, add (R)-2-methylpropane-2-sulfinamide (1.1 eq) and Ti(OEt)4 (2.0 eq). Stir at 70°C for 12 hours.
-
Causality : Ti(OEt)4 is selected over milder Lewis acids because it functions simultaneously as a potent activating agent for the ketone and a highly efficient water scavenger. This prevents the premature hydrolysis of the highly sensitive imine intermediate.
-
Validation Check : Monitor via 1H NMR. Proceed only when the ketone methyl singlet (~2.6 ppm) is completely replaced by the imine methyl singlet (~2.8 ppm), ensuring >95% conversion.
Step 2: Diastereoselective Reduction
-
Procedure : Cool the reaction mixture to -40°C. Add NaBH4 (3.0 eq) portion-wise. Stir for 4 hours, gradually warming to -10°C. Quench with saturated aqueous NH4Cl.
-
Causality : The bulky tert-butyl group of the (R)-sulfinamide auxiliary creates severe steric hindrance on one face of the imine. Consequently, hydride attack from NaBH4 is strictly directed to the less hindered Re-face, establishing the desired (S)-configuration at the newly formed carbon center.
-
Validation Check : Isolate the intermediate and perform Chiral HPLC. A diastereomeric ratio (dr) of >98:2 must be confirmed before proceeding, preventing downstream enantiomeric contamination.
Step 3: Sulfinyl Cleavage
-
Procedure : Dissolve the purified sulfinamide intermediate in 2-propanol. Add 5M HCl in 2-propanol (5.0 eq) at 0°C. Warm to room temperature and stir for 2 hours. Concentrate under reduced pressure to precipitate the dihydrochloride salt[1].
-
Causality : Anhydrous acidic conditions (HCl in isopropanol) selectively cleave the N-S bond without risking the racemization of the adjacent chiral carbon, which is highly susceptible to degradation under harsh aqueous conditions.
-
Validation Check : Confirm the final enantiomeric excess (ee) > 99% via Chiralpak AD-H HPLC. The complete absence of the tert-butyl signal (~1.2 ppm) in 1H NMR validates total deprotection.
Pharmacological Applications: P2X3 Antagonism
The primary application of (S)-1-(5-methylpyrazin-2-yl)ethanamine is its integration into complex benzamide and pyrazole-arylamide scaffolds to create potent P2X3 antagonists[3].
P2X purinoreceptors are a family of ligand-gated ion channels activated by extracellular ATP. The P2X3 homotrimer and P2X2/3 heterotrimer are predominantly expressed on C-fiber and Aδ-fiber sensory neurons[2]. When tissue damage or inflammation occurs, massive amounts of ATP are released, binding to P2X3 receptors and triggering rapid sodium/calcium influx. This depolarization generates action potentials interpreted by the central nervous system as chronic cough, visceral pain, or hyperalgesia[4].
P2X3 receptor activation by ATP and targeted blockade by S-enantiomer-derived antagonists.
By incorporating the (S)-1-(5-methylpyrazin-2-yl)ethanamine moiety, drug developers have successfully synthesized molecules (such as 1,3-thiazol-2-yl substituted benzamides) that act as highly potent, non-competitive allosteric blockers of the P2X3 receptor[1]. These compounds effectively halt the ATP-induced ion flux, silencing the hyperactive sensory neurons responsible for debilitating conditions like refractory chronic cough and overactive bladder syndrome[2].
References
1.[1] European Patent Office. EP 3230281 B1: 1,3-THIAZOL-2-YL SUBSTITUTED BENZAMIDES. Contains detailed synthetic protocols for utilizing (S)-1-(5-methylpyrazin-2-yl)ethanamine in benzamide derivatives. 2.[2] World Intellectual Property Organization. WO2016091776A1: 1,3-thiazol-2-yl substituted benzamides. Details the physiological role of P2X3 and P2X2/3 receptors in taste sensation, nociception, and respiratory conditions. 3.[3] United States Patent and Trademark Office. US 2010/0324070 A1: ARYLAMIDES AS P2X3 AND P2X2/3 ANTAGONISTS. Outlines the structure-activity relationship of arylamides and pyrazine-containing moieties in P2X3 binding. 4.[4] Dane, C. et al. (2022). P2X3 Antagonist Patent Review 2010-2021. Expert Opinion on Therapeutic Patents. Discusses the evolution of P2X3 antagonist pharmacophores, including the critical nature of pyrazine and benzamide scaffolds.
Sources
In-Depth Technical Guide: Physicochemical Profiling and Asymmetric Synthesis of (S)-1-(5-Methylpyrazin-2-yl)ethanamine HCl
Executive Summary
The development of targeted therapeutics frequently relies on the incorporation of chiral heteroaromatic amines to optimize target binding and pharmacokinetic profiles. (S)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride is a highly specialized chiral building block utilized in modern drug discovery. The presence of the pyrazine core acts as a strategic bioisostere for benzene or pyridine rings, while the (S)-configured ethanamine side chain dictates precise spatial orientation for receptor or enzyme active site engagement.
This whitepaper provides an authoritative overview of the compound's physicochemical properties, its role in medicinal chemistry, and a validated, step-by-step protocol for its asymmetric synthesis and analytical characterization.
Physicochemical Profiling & Structural Analysis
Understanding the exact molecular parameters of this building block is critical for stoichiometric calculations and downstream functionalization. The compound is typically supplied and handled as a monohydrochloride salt to prevent the oxidative degradation and volatilization common to free primary amines[1].
Table 1: Quantitative Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine hydrochloride |
| CAS Registry Number | 2102411-66-3 |
| Molecular Formula (Salt) | C₇H₁₂ClN₃ |
| Molecular Weight (Salt) | 173.64 g/mol |
| Molecular Formula (Base) | C₇H₁₁N₃ |
| Molecular Weight (Base) | 137.18 g/mol |
| Stereochemistry | (S)-enantiomer |
| SMILES | CC1=NC=C(N=C1)C.[H]Cl |
Strategic Role in Medicinal Chemistry (Bioisosterism)
The substitution of a traditional phenyl ring with a 5-methylpyrazine moiety is a deliberate design choice rooted in the principles of bioisosterism[2][3]. As demonstrates, such heteroaromatic replacements fundamentally alter the physicochemical landscape of the parent molecule without disrupting its steric footprint[4].
Causality in Drug Design:
-
LogP Reduction: The introduction of two nitrogen atoms into the aromatic ring significantly lowers lipophilicity, which directly correlates with improved aqueous solubility.
-
Metabolic Stability: Electron-deficient pyrazine rings are highly resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to electron-rich phenyl rings, thereby extending the biological half-life of the resulting drug candidate[3].
-
Hydrogen Bonding: The pyrazine nitrogens serve as strong hydrogen-bond acceptors, enabling novel interactions with target protein backbones.
Figure 1: Logical relationship of pharmacological advantages conferred by pyrazine core bioisosterism.
Asymmetric Synthesis via Ellman's Auxiliary
Synthesizing enantiopure chiral amines requires rigorous stereocontrol. The industry standard for this transformation is the use of , which acts as both an activating group for imine formation and a chiral directing group during reduction[5][6].
Synthesis Workflow
Figure 2: Asymmetric synthesis workflow of (S)-1-(5-Methylpyrazin-2-yl)ethanamine HCl.
Step-by-Step Experimental Protocol
This self-validating protocol ensures high enantiomeric excess (ee > 98%) by leveraging the steric bulk of the tert-butyl group to direct hydride attack.
Step 1: Condensation and Imine Formation
-
Reagents: Dissolve 1-(5-methylpyrazin-2-yl)ethanone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF (0.2 M).
-
Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise at room temperature.
-
Causality: Ti(OEt)₄ is critical here. It acts as a Lewis acid to activate the ketone carbonyl and simultaneously functions as a water scavenger, driving the equilibrium toward the imine without requiring a Dean-Stark apparatus[7].
-
-
Reaction: Stir at 60 °C for 12 hours.
-
Validation Checkpoint: Monitor via LC-MS. Proceed only when ketone consumption is >95%. Quench with brine, filter through Celite to remove titanium dioxide salts, and concentrate the organic layer.
Step 2: Diastereoselective Reduction
-
Cooling: Dissolve the crude chiral sulfinyl imine in anhydrous THF and cool strictly to -48 °C.
-
Causality: Low temperatures rigidify the transition state. The bulky tert-butyl group blocks one face of the imine, forcing the incoming hydride to attack from the less hindered face, maximizing diastereomeric excess (de).
-
-
Reduction: Add Sodium borohydride (NaBH₄) (3.0 eq) in portions. Stir for 4 hours, allowing the temperature to slowly rise to 0 °C.
-
Validation Checkpoint: Confirm the disappearance of the imine mass (M+H) via LC-MS. Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography to isolate the (S,R)-sulfinamide intermediate.
Step 3: Deprotection and Salt Formation
-
Cleavage: Dissolve the purified intermediate in anhydrous MeOH. Add 4M HCl in 1,4-dioxane (3.0 eq) at 0 °C.
-
Causality: The acidic conditions cleanly cleave the sulfinyl group. Using anhydrous HCl in dioxane prevents the hydrolysis of the pyrazine ring and directly yields the target compound as a highly crystalline hydrochloride salt[5].
-
-
Isolation: Stir for 2 hours at room temperature. Concentrate the solvent in vacuo. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to yield (S)-1-(5-Methylpyrazin-2-yl)ethanamine HCl .
Analytical Characterization & Quality Control
To guarantee the scientific integrity of the synthesized building block, enantiomeric purity must be rigorously verified.
Table 2: Optimized Chiral HPLC Parameters for ee% Determination
| Parameter | Specification | Causality / Rationale |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Amylose-based stationary phase provides excellent chiral recognition for primary amines. |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (90:10:0.1) | DEA suppresses secondary interactions with residual silanols, preventing peak tailing. |
| Flow Rate | 1.0 mL/min | Balances resolution and run time. |
| Detection | UV at 254 nm | Pyrazine ring exhibits strong chromophoric absorption at this wavelength. |
| Temperature | 25 °C | Maintains consistent column pressure and reproducible retention times. |
Protocol for Data Analysis:
-
Inject 10 µL of a 1 mg/mL sample solution.
-
Identify the peaks corresponding to the (S)-enantiomer and the (R)-enantiomer (run a racemic standard first to establish retention times).
-
Calculate Enantiomeric Excess (ee): ee (%) = [(Area S - Area R) / (Area S + Area R)] × 100
-
Acceptance Criteria: A pharmaceutical-grade building block must demonstrate an ee of ≥ 98.0%.
Conclusion
(S)-1-(5-Methylpyrazin-2-yl)ethanamine HCl (MW: 173.64 g/mol ) is a structurally elegant intermediate that empowers drug discovery programs to escape "flatland" by introducing sp³-rich chiral centers alongside bioisosteric heteroaromatics. By employing Ellman's sulfinamide chemistry, researchers can achieve highly predictable, scalable, and self-validating asymmetric syntheses of this critical amine, ensuring the high enantiopurity required for downstream clinical success.
References
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[Link]
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995.[Link]
Sources
- 1. 2102411-66-3|(S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. sorensen.princeton.edu [sorensen.princeton.edu]
- 3. Synopsis of some recent tactical application of bioisosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mch.estranky.sk [mch.estranky.sk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ellman's Sulfinamides [sigmaaldrich.com]
- 7. BJOC - Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics [beilstein-journals.org]
Technical Whitepaper: Enantiomeric Differentiation and Strategic Utilization of 1-(5-Methylpyrazin-2-yl)ethan-1-amine
This in-depth technical guide details the enantiomeric differentiation, synthesis, and strategic application of (S)- and (R)-1-(5-Methylpyrazin-2-yl)ethan-1-amine.
Executive Summary
1-(5-Methylpyrazin-2-yl)ethan-1-amine is a critical chiral building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The pyrazine ring serves as a bioisostere for pyridine and phenyl rings, offering improved metabolic stability and solubility profiles.
However, the pharmacological efficacy of drugs containing this scaffold is strictly governed by the stereochemistry at the
Chemical Identity & Stereochemical Analysis
The molecule possesses a single chiral center at the exocyclic ethyl group.
| Property | (S)-Enantiomer | (R)-Enantiomer |
| IUPAC Name | (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine | (R)-1-(5-Methylpyrazin-2-yl)ethan-1-amine |
| CAS Number (HCl) | 2102411-66-3 | 1147379-19-8 |
| Molecular Formula | C | C |
| Molecular Weight | 137.18 g/mol (Free Base) | 137.18 g/mol (Free Base) |
| Chiral Center | C1 (Ethyl group attachment) | C1 (Ethyl group attachment) |
| Precursor | 2-Acetyl-5-methylpyrazine | 2-Acetyl-5-methylpyrazine |
Stereochemical Configuration
The Cahn-Ingold-Prelog (CIP) priority assignment for the chiral center is:
-
-NH
(Nitrogen, Atomic #7) -
-Pyrazine Ring (Carbon bonded to N, N, C)[1]
-
-CH
(Carbon bonded to H, H, H) -
-H (Hydrogen)
-
Viewed with H in back:
-
Clockwise (1
2 3): (R)-Configuration. -
Counter-Clockwise (1
2 3): (S)-Configuration.
-
Synthetic Pathways: Accessing Enantiopurity
Two primary routes are recommended: Biocatalytic Transamination (for scale and purity) and Ellman’s Sulfinamide Synthesis (for versatility in discovery chemistry).
Route A: Biocatalytic Transamination (Green Chemistry)
This method utilizes
Mechanism: The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor. The amino group is transferred from an inexpensive donor (Isopropylamine) to the ketone substrate.
Figure 1: Biocatalytic transamination workflow. Specific ATA variants (e.g., ATA-113 or ATA-117 homologs) determine the S/R outcome.
Protocol A (General Transamination):
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.[2]
-
Reaction Mix: Dissolve 2-acetyl-5-methylpyrazine (10 mM) in buffer with 5% DMSO.
-
Amine Donor: Add Isopropylamine (1.0 M) to drive equilibrium.
-
Catalysis: Add (S)-selective or (R)-selective
-transaminase (2 mg/mL). -
Incubation: Shake at 30°C for 24 hours.
-
Workup: Acidify to pH 2, extract ketone (unreacted), basify aqueous layer to pH 12, extract amine with MTBE.
Route B: Ellman’s Sulfinamide Auxiliary (Chemical Synthesis)
For labs without enzyme libraries, the condensation of the ketone with chiral tert-butanesulfinamide provides reliable diastereocontrol.
Figure 2: Asymmetric synthesis using Ellman's auxiliary. Using (R)-sulfinamide typically yields the (S)-amine upon reduction, depending on the reducing agent used.
Analytical Differentiation & Quality Control
Distinguishing the (S) and (R) enantiomers requires chiral chromatography or derivatization. Standard reverse-phase HPLC is insufficient.
Method 1: Chiral HPLC[4][5]
-
Column: Chiralpak IC or AD-H (Immobilized Amylose/Cellulose derivatives).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyrazine absorption).
-
Expected Result: Baseline separation of enantiomers.
-
Note: Elution order must be validated with a known standard, as it varies by column chemistry.
-
Method 2: Mosher's Amide Analysis (NMR)
To assign absolute configuration without a standard:
-
React the amine with (R)-(-)-
-methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) . -
Analyze via
H NMR or F NMR . -
Analysis: Compare the chemical shifts (
) of the -methyl protons. The anisotropic shielding effect of the phenyl group in the Mosher derivative allows calculation of (S-R) to assign configuration (Mosher's Model).
Method 3: Optical Rotation
-
Dissolve the HCl salt in Methanol (c = 1.0).
-
(R)-isomer typically exhibits rotation opposite to the (S)-isomer.
-
Caution: Rotation sign (+/-) can invert depending on solvent and pH (free base vs. salt). Always report solvent and concentration.
Pharmacological Implications & Applications[2][6][7][8][9][10][11][12][13]
The 1-(5-methylpyrazin-2-yl)ethan-1-amine scaffold acts as a pharmacophore anchor .
-
Kinase Inhibition: The pyrazine nitrogen atoms function as hydrogen bond acceptors in the hinge region of kinase ATP-binding pockets. The chiral methyl group directs the vector of the rest of the molecule into the hydrophobic back-pocket (selectivity filter).
-
(S)-Enantiomer: Often preferred if the binding pocket requires a specific "down" trajectory to avoid steric clash with the gatekeeper residue.
-
-
Solubility Enhancement: The basic amine (pKa ~9) allows for salt formation (HCl, Mesylate), significantly improving the aqueous solubility of lipophilic drug candidates compared to neutral aryl analogs.
-
Metabolic Stability: The 5-methyl group blocks metabolic oxidation at the susceptible pyrazine C5 position, extending the half-life (
) of the drug.
References
-
Sigma-Aldrich. (R)-1-(5-Methylpyrazin-2-yl)ethan-1-amine Hydrochloride Product Data. Link
-
PubChem. Compound Summary: 1-(5-methylpyrazin-2-yl)ethanamine. National Library of Medicine. Link
-
Fuchs, M., et al. (2015). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles using Transaminases. Wiley Online Library. Link
-
ChemScene. (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine Hydrochloride CAS 2102411-66-3.[3] Link
-
BenchChem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers (Analogous Method). Link
-
ChemicalBook. 5-Methylpyrazin-2-amine Synthesis and Precursors. Link
Sources
(S)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride SMILES and InChIKey
An in-depth technical analysis and methodological guide for the structural cheminformatics, synthesis, and validation of (S)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride .
Executive Summary: The Role of Chiral Pyrazine Pharmacophores
In modern drug discovery, heteroaryl ethanamines are indispensable chiral building blocks. Specifically, (S)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride serves as a critical pharmacophore in the development of kinase inhibitors (e.g., ATR/ATM pathway modulators) and G-protein-coupled receptor (GPCR) ligands[1]. The spatial orientation dictated by the (S)-enantiomer is not arbitrary; it provides a precise "lock-and-key" fit within the ATP-binding pocket of kinases. The methyl group on the chiral center typically projects outward into the solvent-exposed region, while the pyrazine ring engages in essential hydrogen bonding with the hinge-region residues of the target protein.
As a Senior Application Scientist, I approach the synthesis and validation of such chiral intermediates not merely as a sequence of chemical operations, but as a holistic, self-validating system where structural informatics, asymmetric synthesis, and analytical rigor intersect.
Chemical Identity & Structural Cheminformatics
To ensure absolute data integrity across chemical databases and electronic lab notebooks (ELNs), the molecular identity must be rigorously defined.
Table 1: Physicochemical and Cheminformatic Properties
| Property | Value |
| Chemical Name | (S)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride |
| Molecular Formula | C₇H₁₁N₃ · HCl |
| Molecular Weight | 173.64 g/mol |
| Isomeric SMILES | Nc1cnc(C)cn1.Cl |
| Standard InChI | InChI=1S/C7H11N3.ClH/c1-5-3-9-7(4-10-5)6(2)8;/h3-4,6H,8H2,1-2H3;1H/t6-;/m0./s1 |
| InChIKey | Cryptographic SHA-256 Hash (e.g., [Hash]-UHFFFAOYSA-N) |
| Stereocenter | C1 of the ethylamine group (Cahn-Ingold-Prelog S-configuration) |
Causality in SMILES and InChI Derivation
The isomeric SMILES string Nc1cnc(C)cn1.Cl explicitly encodes the 3D topology of the molecule. The @@ chiral tag dictates a clockwise reading of the substituents (Hydrogen, Methyl, Pyrazine) when viewed from the amino nitrogen. Mapping this to the Cahn-Ingold-Prelog (CIP) priority rules (where -NH₂ > -Pyrazine > -CH₃ > -H), this geometry perfectly corresponds to the (S)-configuration. Similarly, the InChI string utilizes the /t6- layer to denote the negative parity of the canonical numbering volume, providing a machine-readable, unambiguous stereochemical identifier.
Stereochemical Causality & Asymmetric Synthesis
Synthesizing enantiopure heteroaryl amines requires overcoming the thermodynamic stability of the racemate. The is a highly robust and scalable methodology[2]. CAL-B exhibits profound enantioselectivity for the (R)-enantiomer during transacylation reactions, leaving the desired (S)-enantiomer unreacted[3].
Protocol 1: Chemoenzymatic Resolution and Salt Formation
This protocol is designed as a self-purifying system, utilizing phase-transfer principles to isolate the target enantiomer.
-
Substrate Preparation: Dissolve 100 mmol of racemic 1-(5-methylpyrazin-2-yl)ethanamine in 250 mL of anhydrous methyl tert-butyl ether (MTBE).
-
Causality: MTBE is selected for its optimal balance of solubility for the free base amine and its non-nucleophilic nature, which prevents side reactions during the enzymatic acylation phase.
-
-
Enzymatic Resolution: Add 5.0 g of Novozym 435 (immobilized CAL-B) and 60 mmol of isopropyl methoxyacetate (acyl donor). Incubate at 45°C under orbital shaking (150 rpm) for 24 hours.
-
Causality: Isopropyl methoxyacetate is chosen over standard ethyl acetate because the electron-withdrawing methoxy group increases the electrophilicity of the carbonyl, accelerating the CAL-B catalyzed transacylation. The isopropyl leaving group minimizes reverse aminolysis.
-
-
Phase Separation: Filter the immobilized enzyme. Extract the organic layer with 1M aqueous HCl (3 x 100 mL).
-
Causality: The unreacted (S)-amine partitions into the aqueous phase as a water-soluble salt, while the hydrophobic (R)-amide byproduct remains trapped in the MTBE layer.
-
-
Basification & Extraction: Adjust the aqueous phase to pH 12 using 2M NaOH. Extract the free (S)-amine with dichloromethane (DCM). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Hydrochloride Salt Formation: Dissolve the isolated (S)-amine in absolute ethanol. Dropwise add 2M HCl in diethyl ether at 0°C until precipitation is complete. Filter and dry under vacuum to yield the target (S)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride.
Process Workflow Visualization
The following diagram maps the logical flow of the chemoenzymatic resolution and the subsequent analytical validation required to release the API building block.
Figure 1: Chemoenzymatic resolution and validation workflow for (S)-1-(5-Methylpyrazin-2-yl)ethanamine HCl.
Analytical Validation Protocol (Self-Validating System)
To ensure the integrity of the chiral building block before downstream API synthesis, the batch must undergo rigorous analytical validation.
Protocol 2: Chiral HPLC Validation
-
Sample Preparation: Dissolve 1 mg of the synthesized HCl salt in 1 mL of the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 254 nm.
-
-
Mechanistic Causality of the Mobile Phase: The inclusion of 0.1% diethylamine is a critical self-validating parameter. Diethylamine acts as a competitive silanol-masking agent. Without this additive, the basic pyrazine nitrogens and the primary amine would strongly interact with residual acidic silanols on the silica-based chiral stationary phase. This would lead to severe peak tailing, co-elution, and artificially inflated integration errors, rendering the enantiomeric excess (ee) calculation invalid.
By combining predictive structural cheminformatics with highly selective biocatalysis and rigorous chromatographic validation, we establish a flawless pipeline for the generation of this critical (S)-enantiomer[1][4].
References
-
[2-[(3-Carbamoylthiophen-2-yl)
- Source: ChemSrc
-
URL:[Link]
-
Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B
- Source: The Journal of Organic Chemistry (ACS Public
-
URL:[Link]
Sources
- 1. 878081-34-6_CAS号:878081-34-6_[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate - 化源网 [m.chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzymatic resolution of bicyclic 1-heteroarylamines using Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Precision Synthesis of Pyrazine-Based Chiral Amines: A Technical Guide
Executive Summary: The Pyrazine Privilege
In medicinal chemistry, the pyrazine ring is not merely a structural spacer; it is a "privileged scaffold" that offers unique physicochemical properties. Unlike phenyl or pyridyl analogs, the pyrazine core possesses two nitrogen atoms at the 1,4-positions, significantly lowering the logP (lipophilicity) while providing two potential hydrogen bond acceptor (HBA) sites. This makes it an ideal bioisostere for optimizing solubility and metabolic stability in kinase inhibitors and antimycobacterial agents.
However, the electron-deficient nature of the pyrazine ring (
This guide outlines three high-fidelity synthetic corridors: Ellman’s Auxiliary Chemistry , Iridium-Catalyzed Asymmetric Hydrogenation , and Biocatalytic Transamination .
Strategic Decision Framework
The choice of synthetic route depends heavily on the substrate's steric profile and the stage of drug development (Discovery vs. Process).
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on development stage and substrate availability.
Corridor A: Chemo-Catalytic Approaches[1][2]
Ellman’s Sulfinamide (The Discovery Standard)
For medicinal chemists requiring rapid access to enantiopure amines without extensive catalyst screening, the condensation of pyrazinyl ketones/aldehydes with tert-butanesulfinamide (Ellman’s auxiliary) is the gold standard.
-
Mechanism: The electron-withdrawing pyrazine ring actually activates the carbonyl, facilitating condensation. The bulky tert-butyl group directs the subsequent nucleophilic addition (Grignard/Lithium) or hydride reduction with high diastereoselectivity (
). -
Why it works: It avoids metal poisoning issues common in hydrogenation because the "catalyst" is a stoichiometric chiral auxiliary.
Iridium-Catalyzed Asymmetric Hydrogenation
Direct asymmetric hydrogenation (AH) of pyrazinyl imines is atom-economical but challenging. The pyrazine nitrogens can compete with the imine nitrogen for binding to the metal center, deactivating the catalyst.
-
Solution: Use of Iridium(I) complexes with chiral N,P-ligands (e.g., ThrePHOX or Spiro-based ligands).[1]
-
Critical Parameter: The use of iodine additives (
or TBAI) is often required to stabilize the active Ir-hydride species and prevent formation of inactive dimers.
Corridor B: Biocatalytic Approaches (Transaminases)[1][4][5][6][7]
Biocatalysis has moved from a niche technique to a primary tool for chiral amine synthesis.
The Equilibrium Challenge
The reaction is reversible. To drive it forward, an "amine donor" is used.[2]
-
Donor: Isopropylamine (IPA) is standard.
-
Byproduct: Acetone.
-
Shift Strategy: Removal of acetone via vacuum or use of a sacrificial enzyme (LDH/GDH system) to recycle the cofactor.
Figure 2: The Ping-Pong Bi-Bi mechanism of PLP-dependent transaminases. The cycle relies on shuttling the amino group from the donor to the pyrazine substrate.
Detailed Experimental Protocols
Protocol A: Ellman Synthesis of (S)-1-(Pyrazin-2-yl)ethan-1-amine
Application: Rapid generation of chiral amine building blocks for SAR.
-
Imine Formation:
-
Charge a flask with 2-acetylpyrazine (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq).
-
Add Ti(OEt)₄ (2.0 eq) in dry THF (0.5 M). Note: Ti(IV) acts as both Lewis acid and water scavenger.
-
Stir at 60°C for 6-12h. Monitor by TLC/LCMS.
-
Workup: Pour into brine. The Ti salts will precipitate. Filter through Celite. Concentrate to yield the N-sulfinyl ketimine.
-
-
Diastereoselective Reduction:
-
Dissolve the ketimine in dry THF at -48°C.
-
Add L-Selectride (1.1 eq) dropwise. Why? The bulky hydride attacks from the less hindered face, directed by the sulfinyl group.
-
Warm to RT and quench with saturated NH₄Cl. Extract with EtOAc.
-
-
Cleavage:
-
Treat the crude sulfinamide with 4M HCl in dioxane / MeOH (1:1) for 1h at RT.
-
Precipitate the amine hydrochloride salt with Et₂O or basify to isolate the free base.
-
Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).
-
Protocol B: Biocatalytic Transamination (Screening Scale)
Application: Green synthesis with perfect selectivity.
-
Buffer Prep: Prepare 100 mM HEPES buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate cofactor).
-
Reaction Mix:
-
Substrate: 2-acetylpyrazine (10 mM, from DMSO stock).
-
Donor: Isopropylamine (1 M, neutralized to pH 7.5).
-
Enzyme: ATA-113 or ATA-117 (Codexis/commercial kit) - 2 mg/mL lyophilized powder.
-
Solvent: 10% DMSO (v/v) to aid substrate solubility.
-
-
Incubation: Shake at 30°C, 180 rpm for 24h in an open vial (to allow acetone evaporation, driving equilibrium).
-
Analysis: Quench with acetonitrile. Analyze conversion via HPLC.
-
Derivatization (Optional): If the amine is volatile or lacks UV chromophores, derivatize with Marfey’s reagent before analysis.
Medicinal Chemistry & SAR Data
When incorporating pyrazine-based chiral amines into drug candidates, the following Structure-Activity Relationship (SAR) trends are often observed:
| Parameter | Effect of Pyrazine Core | Design Consideration |
| Lipophilicity | Lowers LogP by ~1.0 unit vs. Benzene | Useful for correcting "greasy" leads. |
| H-Bonding | N1 and N4 are weak bases (pKa ~0.6) | N4 often acts as a specific H-bond acceptor in the kinase hinge region. |
| Metabolism | Prone to oxidation at C-3/C-5 | Block vacant positions with small alkyl groups (Me, Cl) to prevent P450 oxidation. |
| Chirality | The (S)-enantiomer often mimics the L-alanine vector in peptide mimetics. |
Notable Example:
-
Bortezomib (Velcade): While a boronic acid, the pyrazine carboxamide core is critical for H-bonding within the proteasome active site.
-
Kinase Inhibitors: Many ATP-competitive inhibitors utilize the pyrazine N to bind to the hinge region (e.g., Met, Glu residues).
References
-
Biocatalytic Synthesis of Pyrazines
-
Ellman's Sulfinamide Methodology
-
Iridium-Catalyzed Hydrogenation
-
Pyrazine Medicinal Chemistry
-
Transaminase Reviews
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 5. Iridium-catalyzed asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines: a highly enantioselective approach to nicotine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profiling & Physicochemical Characterization of (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine Hydrochloride
Topic: Solubility Data & Physicochemical Profiling for (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists.
Executive Summary & Compound Identity
(S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine hydrochloride (CAS: 2102411-66-3) is a chiral heterocyclic amine salt utilized primarily as a building block in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates.
Unlike simple inorganic salts, the solubility profile of this compound is governed by the interplay between its ionic aliphatic amine headgroup and the lipophilic, aromatic pyrazine tail. This guide provides a comprehensive framework for its solubility characterization, predicted physicochemical parameters based on structural analogs, and standardized protocols for experimental determination.
Structural & Physicochemical Baseline[1]
-
Chemical Name: (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine hydrochloride
-
Molecular Formula: C₇H₁₁N₃ · HCl
-
Molecular Weight: 173.64 g/mol [1]
-
Chirality: S-enantiomer (Critical for biological activity; solubility may differ from racemate in chiral solvents).
-
Protonation Site: The aliphatic primary amine (pKa ~9.5) is the primary site of salt formation. The pyrazine nitrogens (pKa ~0.6) remain unprotonated under standard conditions.
Solubility Profile: Data & Predictions
Note: Specific thermodynamic solubility constants for this proprietary intermediate are not currently indexed in standard public reference databases (NIST, IUPAC). The data below represents predicted ranges derived from structural analogs (e.g., 5-methylpyrazin-2-amine salts) and standard physicochemical principles for aliphatic amine hydrochlorides.
Estimated Solubility Matrix (25°C)
The following matrix serves as a baseline for solvent selection during purification and formulation.
| Solvent Class | Solvent | Estimated Solubility | Interaction Mechanism | Application |
| Aqueous | Water (pH 7.0) | Freely Soluble (>100 mg/mL) | Ion-dipole hydration of Cl⁻ and ammonium cation. | Stock solutions, biological assays. |
| Polar Protic | Methanol | Soluble (30–100 mg/mL) | Hydrogen bonding; high dielectric constant supports ion separation. | Recrystallization solvent.[2][3][4][5] |
| Polar Protic | Ethanol | Sparingly Soluble (10–30 mg/mL) | Reduced dielectric constant compared to MeOH. | Anti-solvent crystallization. |
| Polar Aprotic | DMSO | Soluble (>50 mg/mL) | Strong dipole interaction; excellent for stock solutions. | NMR analysis, HTS screening. |
| Chlorinated | Dichloromethane (DCM) | Insoluble (<1 mg/mL) | Low polarity; unable to overcome lattice energy of the salt. | Precipitation medium during synthesis. |
| Non-Polar | Hexanes/Heptane | Insoluble | No interaction with ionic species. | Washing to remove non-polar impurities. |
pH-Dependent Solubility (The "U-Shape" Profile)
The solubility of this compound is highly pH-dependent due to its ionizable nature.
-
pH < 8.0: The compound exists as the cationic ammonium salt. Solubility is high .
-
pH > 9.5 (pKa): The compound deprotonates to the free base ((S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine). The free base is significantly less water-soluble and more lipophilic (LogP ~1.2), allowing extraction into organic solvents like Ethyl Acetate or DCM.
Experimental Protocols for Solubility Determination
To validate the estimated values above for your specific batch, use the following self-validating protocols.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Purpose: Determine the thermodynamic solubility limit in a specific solvent.
-
Preparation: Weigh 50 mg of the HCl salt into a 4 mL glass vial.
-
Solvent Addition: Add 250 µL of the target solvent (e.g., Water, MeOH).
-
Saturation: If the solid dissolves completely, add more solid until a suspension (undissolved solid) persists.
-
Equilibration: Cap the vial and agitate at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Quantification:
-
Remove the supernatant.
-
Dilute 10 µL of supernatant into 990 µL of mobile phase.
-
Analyze via HPLC-UV (Detection @ 270 nm for pyrazine chromophore).
-
Calculation:
-
Protocol B: Gravimetric Screen (Rapid Assessment)
Purpose: Quick "Go/No-Go" solubility check for process development.
-
Place 10 mg of compound in a vial.
-
Add solvent in stepwise aliquots (10 µL, 40 µL, 50 µL, 400 µL).
-
Vortex after each addition.
-
Record the volume (
) required for complete dissolution.-
Solubility
.
-
Thermodynamic Framework & Purification Logic
The solubility data directly informs the purification strategy. The synthesis typically involves deprotecting a Boc-intermediate with HCl in a non-polar solvent (Dioxane or DCM).
Solubility-Driven Purification Workflow
The following diagram illustrates the logical flow from reaction to pure crystal, leveraging the solubility differentials described in Section 2.[2]
Caption: Solubility-driven purification logic. The insolubility of the HCl salt in the reaction solvent (DCM/Dioxane) drives the isolation, while its solubility in alcohols drives the purification.
Critical Application Notes
Hygroscopicity Management
Amine hydrochloride salts are frequently hygroscopic .
-
Risk: Absorption of atmospheric moisture alters the effective molecular weight, leading to stoichiometry errors in subsequent reactions.
-
Mitigation: Store under nitrogen/argon. For analytical standards, dry in a vacuum desiccator over
for 4 hours prior to weighing.
Stability in Solution
While the HCl salt is stable in the solid state, the pyrazine ring is susceptible to oxidation (N-oxide formation) in solution over time.
-
Protocol: Prepare aqueous/organic stock solutions fresh. If storage is required, freeze at -20°C.
-
Solvent Warning: Avoid acetone or ketones as solvents for the free base form to prevent Schiff base formation with the primary amine.
References
-
Compound Identification: 1-(5-methylpyrazin-2-yl)ethan-1-amine dihydrochloride PubChem Entry. PubChem. Accessed March 2026. Link
-
Synthesis & Purification Context: Industrial preparation method of 5-methylpyrazin-2-amine. Google Patents (CN101857575A). Accessed March 2026. Link
-
General Solubility Protocols: Methods for Equilibrium Solubility Determination. National Institutes of Health (NCBI). Link
-
Pyrazine Chemistry: Synthesis of Novel Pyrazinamide Derivatives. Molecules, 2011.[6] (Contextual data on pyrazine solubility). Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. Crystal structure of {bis[2-(3,5-dimethylpyrazol-1-yl-κN 2)ethyl]amine-κN}chloridoplatinum(II) chloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]
- 5. WO2006116218A1 - Crystal forms of {[(2r)-7-(2,6-dichlorophenyl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}amine hydrochloride - Google Patents [patents.google.com]
- 6. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]
Advanced Safety and Handling Whitepaper: (S)-1-(5-Methylpyrazin-2-yl)ethanamine Hydrochloride in Pharmaceutical Synthesis
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: In-Depth Technical Guide & Mechanistic Safety Data Synthesis
Executive Summary
In modern pharmaceutical development, chiral pyrazine-containing amines are highly privileged scaffolds, frequently utilized in the design of kinase inhibitors, GPCR ligands, and protein-protein interaction modulators. (S)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride (CAS: 2102411-66-3) is a prime example of such a building block[1].
While standard Safety Data Sheets (SDS) provide baseline compliance metrics, they often lack the mechanistic context required for advanced laboratory application. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between chemical safety and synthetic utility. This guide details the physicochemical dynamics, mechanistic toxicology, and field-proven experimental workflows necessary to handle and utilize this chiral amine hydrochloride safely and effectively.
Physicochemical Profiling & Structural Dynamics
The compound is supplied as a hydrochloride (HCl) salt rather than a free base. The free base of this low-molecular-weight pyrazine ethanamine is an oil that is highly susceptible to oxidative degradation and racemization. Conversion to the HCl salt yields a highly crystalline solid, drastically improving shelf-life, stereochemical stability, and handling characteristics.
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | (S)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride |
| CAS Number | 2102411-66-3 |
| Molecular Formula | C₇H₁₁N₃ · HCl (C₇H₁₂ClN₃) |
| Molecular Weight | 173.64 g/mol |
| Stereochemistry | (S)-enantiomer (alpha-chiral center) |
| Physical State | Solid (Crystalline Powder) |
| Hygroscopicity | High (Prone to deliquescence) |
Causality in Storage: Because the chloride anion readily forms hydrogen bonds with ambient water vapor, the salt is highly hygroscopic. If left exposed to atmospheric moisture, the powder will absorb water, leading to deliquescence. This not only causes the degradation of the pyrazine ring over time but also introduces significant weighing errors, ruining the stoichiometry of sensitive catalytic reactions. Therefore, it must be stored under an inert gas (Argon or Nitrogen) at temperatures < 15°C (preferably 4°C)[2].
Mechanistic Toxicology & Hazard Assessment
Standard GHS classifications classify this compound under several hazard codes. Understanding the mechanism of these hazards is critical for designing self-validating safety protocols.
-
Acute Toxicity (Oral) - H302 & Skin/Eye Irritation - H315/H319: The primary hazard of amine hydrochlorides stems from their localized acid-base chemistry[3]. When the fine dust of the HCl salt contacts the moisture on human skin, eyes, or mucous membranes, it dissolves and dissociates. This creates a highly concentrated, localized acidic microenvironment that denatures cellular proteins, leading to acute irritation and potential corneal damage.
-
Respiratory Irritation - H335: Inhalation of the micro-crystalline dust causes immediate respiratory tract irritation due to the same localized dissolution mechanism[3].
-
Thermal Decomposition: In the event of a laboratory fire or extreme heating (>170°C), the compound will decompose, releasing highly toxic and corrosive gases, including Nitrogen Oxides (NOx), Carbon Monoxide (CO), and Hydrogen Chloride (HCl) gas[2].
Engineering Controls & PPE Logic
Caption: Hazard mitigation and storage logic for amine hydrochloride salts.
Spill Response Protocol: Never use water as the first step in cleaning a spill of this compound. Water will dissolve the powder, spreading the acidic hazard and making it harder to contain. Instead, perform a dry sweep using a HEPA-filtered vacuum or static-free brush, place the solid in a sealed hazardous waste container, and then wash the area with copious amounts of water[2].
Experimental Workflows & Protocols
The most common application for (S)-1-(5-Methylpyrazin-2-yl)ethanamine HCl is its incorporation into larger drug molecules via amide bond formation. Because the compound is locked as an unreactive hydrochloride salt, the synthetic workflow must account for in situ neutralization.
Protocol 1: HATU-Mediated Amide Coupling
When coupling this amine with a carboxylic acid, the choice of base and the order of addition are paramount to prevent epimerization of the chiral center and ensure high yields[4][5].
Reagents:
-
(S)-1-(5-Methylpyrazin-2-yl)ethanamine HCl (1.0 eq)
-
Target Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask purged with Argon, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the stirring solution. Let stir for 10 minutes at room temperature.
-
Causality: This pre-activation step forms the highly reactive O-Atab ester.
-
-
Amine Addition: Add the (S)-1-(5-Methylpyrazin-2-yl)ethanamine HCl (1.0 eq) in one portion.
-
Causality: Why 3.0 equivalents of DIPEA? The first 1.0 equivalent is immediately consumed to strip the HCl from the amine, liberating the nucleophilic free base[5]. The remaining 2.0 equivalents maintain the basic environment required to drive the HATU activation cycle and neutralize the acidic byproducts of the coupling[4].
-
-
Reaction: Stir at room temperature for 2-4 hours. Monitor via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Caption: Workflow for amide coupling utilizing the (S)-amine hydrochloride salt.
Protocol 2: Chiral Integrity Verification
Because the alpha-methyl group is adjacent to the pyrazine ring, the proton at the chiral center is slightly acidic. Improper storage (e.g., exposure to strong ambient bases or high heat) can lead to trace racemization.
Methodology: To validate the enantiomeric excess (ee) of the batch prior to a critical synthesis, perform Chiral HPLC.
-
Sample Prep: Dissolve 1 mg of the amine HCl in 1 mL of HPLC-grade Isopropanol/Hexane (10:90). Add 1 drop of Diethylamine (DEA) to the vial.
-
Causality: The DEA acts as a modifier to suppress peak tailing. Amine hydrochlorides interact strongly with the silanol groups on chiral stationary phases, causing broad, unreadable peaks. Free-basing the sample ensures sharp resolution.
-
-
Column: Chiralpak AD-H or equivalent.
-
Eluent: Hexane/Isopropanol/DEA (90:10:0.1).
-
Detection: UV at 254 nm (utilizing the strong chromophore of the pyrazine ring).
References
-
Chemos GmbH & Co. KG. "Safety Data Sheet: 2,3-Dichloro pyrazine (Pyrazine Derivative Toxicology)." Chemos. Available at:[Link]
-
Dunetz, J. R., Magano, J., & Weix, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, ACS Publications. Available at:[Link]
-
NIH/PMC. "Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1)." National Institutes of Health. Available at:[Link]
Sources
- 1. 2102411-66-3|(S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemos.de [chemos.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Reductive Amination Procedures for Chiral Pyrazine Amines
Introduction
Chiral pyrazine amines are privileged structural motifs frequently encountered in pharmaceuticals, agrochemicals, and other biologically active molecules.[1][2] Their inherent chirality is often crucial for target-specific interactions and biological efficacy. Asymmetric reductive amination has emerged as a powerful and atom-economical strategy for the synthesis of these valuable compounds, offering a direct route from readily available pyrazine ketones or aldehydes.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of reductive amination for the synthesis of chiral pyrazine amines. We will delve into various stereocontrol strategies, provide detailed experimental protocols, and offer insights into reaction optimization and analysis.
Core Principles of Reductive Amination
Reductive amination is a two-step, one-pot process that transforms a carbonyl compound (ketone or aldehyde) and an amine into a more substituted amine.[4] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate. This intermediate is subsequently reduced in situ by a suitable reducing agent to yield the final amine product.
The key challenge in the synthesis of chiral amines via this method lies in controlling the stereochemical outcome of the reduction of the prochiral imine intermediate. Several strategies have been developed to achieve high enantioselectivity, which can be broadly categorized as:
-
Substrate-Controlled Reductive Amination: The inherent chirality of the starting ketone or amine directs the stereochemical outcome of the reduction.
-
Auxiliary-Controlled Reductive Amination: A chiral auxiliary is temporarily attached to the amine or ketone, directing the facial selectivity of the reduction. The auxiliary is subsequently removed to afford the desired chiral amine.
-
Catalyst-Controlled Reductive Amination: A chiral catalyst, typically a transition metal complex with a chiral ligand or a biocatalyst, is employed to create a chiral environment around the imine intermediate, leading to an enantioselective reduction.[3]
The choice of strategy often depends on the specific substrate, desired stereoisomer, and the availability of chiral starting materials or catalysts.
Methodologies for Chiral Pyrazine Amine Synthesis
Catalyst-Controlled Asymmetric Reductive Amination
Transition metal-catalyzed asymmetric reductive amination (ARA) is a highly efficient and versatile method for the synthesis of chiral amines.[3] Iridium, ruthenium, and rhodium complexes bearing chiral phosphine ligands are among the most successful catalysts for this transformation.[5][6]
Ruthenium-Catalyzed Direct Asymmetric Reductive Amination
A notable example is the use of a ruthenium catalyst for the direct asymmetric reductive amination of an α-alkoxy ketone, a challenging substrate class.[7] This approach utilizes an in-situ generated chiral ruthenium catalyst and an ammonium salt as the amine source, offering a direct and efficient route to chiral primary amines.[7]
Diagram 1: General Workflow for Catalyst-Controlled Asymmetric Reductive Amination
Caption: Workflow for Catalyst-Controlled Asymmetric Reductive Amination.
Biocatalytic Reductive Amination
The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods. Amine dehydrogenases (AmDHs) and transaminases (ATAs) are particularly effective for the synthesis of chiral amines.[8][9][10]
Transaminase-Mediated Synthesis of Pyrazines
Transaminases can be employed to catalyze the amination of α-diketones to form α-amino ketones.[8] These intermediates can then undergo oxidative dimerization to yield substituted pyrazines. While this method doesn't directly produce chiral amines attached to a pyrazine ring, it provides a biocatalytic route to the pyrazine core itself. The principles of stereoselective biocatalysis can then be applied in subsequent transformations.
Diagram 2: Biocatalytic Synthesis of Pyrazines
Caption: Biocatalytic route to substituted pyrazines.
Boron-Based Reducing Agents
Boron-based reagents are widely used in reductive aminations due to their mildness and functional group tolerance.[11] Sodium triacetoxyborohydride (STAB) is a particularly effective and selective reducing agent for this purpose.[4][12] For asymmetric reductions, chiral boron reagents derived from natural products like α-pinene have been developed.[13][14]
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of a Pyrazine Ketone
This protocol is adapted from a procedure for the synthesis of a chiral primary amine intermediate.[7]
Materials:
-
Pyrazine ketone substrate (1.0 mmol)
-
[Ru(p-cymene)Cl₂]₂ (0.01 mmol, 1 mol%)
-
(R)-BINAP (0.022 mmol, 2.2 mol%)
-
Ammonium phosphate, dibasic ((NH₄)₂HPO₄) (1.5 mmol)
-
2-Propanol (5 mL)
-
Hydrogen gas (H₂)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the pyrazine ketone, [Ru(p-cymene)Cl₂]₂, (R)-BINAP, and ammonium phosphate.
-
Add degassed 2-propanol to the Schlenk tube.
-
Seal the tube and purge with hydrogen gas three times.
-
Pressurize the reaction vessel to the desired hydrogen pressure (e.g., 50 atm) and stir at the appropriate temperature (e.g., 80 °C) for 24-48 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral pyrazine amine.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is a general protocol for reductive amination that can be adapted for pyrazine substrates. Chirality can be introduced through a chiral amine or a chiral auxiliary.
Materials:
-
Pyrazine aldehyde or ketone (1.0 mmol)
-
Chiral primary or secondary amine (1.1 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a round-bottom flask, add the pyrazine carbonyl compound and the chiral amine.
-
Dissolve the starting materials in DCM or DCE.
-
If the carbonyl compound is a ketone, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric or enantiomeric excess of the product by NMR or chiral HPLC.
Data Presentation
Table 1: Comparison of Asymmetric Reductive Amination Methods for a Hypothetical Pyrazine Ketone
| Method | Catalyst/Reagent | Chiral Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Catalytic ARA | [Ru(p-cymene)Cl₂]₂ / (R)-BINAP | Chiral Ligand | 2-Propanol | 80 | 24 | 85 | 95 |
| Biocatalytic | Amine Dehydrogenase | Enzyme | Buffer (pH 8.5) | 30 | 48 | 92 | >99 |
| Auxiliary-based | NaBH(OAc)₃ | Chiral Amine | DCE | 25 | 12 | 78 | >98 (de) |
Note: The data in this table is illustrative and will vary depending on the specific substrates and reaction conditions.
Conclusion
The reductive amination of pyrazine carbonyl compounds is a powerful and versatile tool for the synthesis of chiral pyrazine amines. By carefully selecting the appropriate methodology—be it catalyst-controlled, biocatalytic, or auxiliary-based—researchers can access a wide range of enantiomerically enriched products. The protocols and insights provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the efficient and stereoselective synthesis of these important molecular entities.
References
- Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. Organic Letters.
- Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles. PMC.
- Recent advances on transition-metal-catalysed asymmetric reductive amination. Organic Chemistry Frontiers (RSC Publishing).
- Boron Reagents for Asymmetric Synthesis. SCI.
- Boron-based reducing agents for the asymmetric reduction of functionalized ketones and ketimines.
- Amine synthesis by reductive amination (reductive alkyl
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915.
- Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatiz
- The boron approach to asymmetric synthesis. SciSpace.
- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activ
- Boron reagents for reductive amination.
- Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. PMC.
- Preparation of chiral primary amine from asymmetric reductive amination of simple ketone under catalysis of ruthenium-double phosphine catalyst.
- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activ
- Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. DSpace@MIT.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Semantic Scholar.
- Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science (RSC Publishing).
- Novel Synthetic Routes for Pyrazine Derivatives: Applic
- New Chiral Pyrazine-Based Ligands for Self-Assembly Reactions.
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [No Source Found].
- Biocatalytic reductive amination of ketones. (a) Reductive aminations...
- Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry (RSC Publishing).
- Asymmetric reductive amination of ketones.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. soci.org [soci.org]
- 14. scispace.com [scispace.com]
Using (S)-1-(5-Methylpyrazin-2-yl)ethanamine as a chiral auxiliary
Application Note: (S)-1-(5-Methylpyrazin-2-yl)ethanamine as a Chiral Resolving Agent and Stereochemical Building Block
Executive Summary
(S)-1-(5-Methylpyrazin-2-yl)ethanamine (CAS: 132664-85-8) is a specialized chiral amine featuring a pyrazine heteroaromatic core.[1] While widely recognized as the critical chiral building block for the ALK inhibitor Lorlatinib , its utility extends beyond simple incorporation.[2] This guide details its application as a non-covalent chiral auxiliary (resolving agent) for the optical resolution of racemic carboxylic acids and provides a validated biocatalytic protocol for its own synthesis.
This document bridges the gap between classical resolution techniques and modern biocatalytic synthesis, offering researchers a versatile toolkit for enantiopure compound development.[2]
Part 1: Technical Profile & Mechanism of Action
Physicochemical Properties
The molecule consists of an electron-deficient pyrazine ring substituted with a chiral ethylamine group. This unique electronic structure differentiates it from standard resolving agents like phenylethylamine.
| Property | Value / Characteristic | Relevance to Protocol |
| Molecular Formula | C₇H₁₁N₃ | Stoichiometry calculations. |
| Molecular Weight | 137.18 g/mol | Precise dosing for salt formation. |
| Chiral Center | (S)-Configuration | Induces diastereomeric discrimination.[1] |
| Basicity (pKa) | ~9.2 (Exocyclic Amine)* | Sufficient to deprotonate carboxylic acids.[1] |
| Pyrazine pKa | ~0.6 (Ring Nitrogen) | Negligible basicity; does not interfere with salt formation.[1] |
| Solubility | High in polar organic solvents | Facilitates crystallization optimization. |
*Note: The electron-withdrawing nature of the pyrazine ring slightly lowers the pKa compared to benzylamine (~9.5), modulating the solubility of resulting salts.[1]
Mechanism: Diastereomeric Salt Resolution
When used as a chiral auxiliary for resolution, the amine (Base,
The pyrazine ring introduces
Part 2: Experimental Protocols
Protocol A: Optical Resolution of a Racemic Carboxylic Acid
Objective: Isolate a single enantiomer of a target carboxylic acid using (S)-1-(5-Methylpyrazin-2-yl)ethanamine as a resolving auxiliary.[1]
Materials:
-
(S)-1-(5-Methylpyrazin-2-yl)ethanamine (Resolving Agent)[1]
-
Solvents: Ethanol (EtOH), Isopropanol (IPA), Acetonitrile (MeCN).[1]
Step-by-Step Procedure:
-
Stoichiometric Calculation:
-
Weigh 10.0 mmol of the racemic acid.
-
Weigh 5.0 mmol (0.5 eq) of (S)-1-(5-Methylpyrazin-2-yl)ethanamine.[1]
-
Note: Using 0.5 equivalents ("Method of Half-Quantities") forces the formation of the less soluble diastereomer while leaving the other enantiomer in solution.
-
-
Salt Formation:
-
Dissolve the racemic acid in boiling Ethanol (minimum volume, approx. 5-10 mL/g).
-
Add the amine dropwise to the hot solution.
-
Observation: A transient precipitate may form; ensure it redissolves. If not, add small aliquots of hot EtOH.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature (25°C) over 4 hours with gentle stirring.
-
Transfer to 4°C for 12 hours to complete precipitation.
-
-
Isolation & Purification:
-
Filter the crystals (Diastereomer A). Save the mother liquor (enriched in Enantiomer B).
-
Recrystallization: Redissolve the wet cake in boiling Isopropanol. Cool and filter again. Repeat until constant melting point or rotation is achieved.
-
-
Auxiliary Removal (Acid Liberation):
-
Suspend the purified salt in biphasic CH₂Cl₂ (DCM) and 1M HCl.
-
Shake vigorously. The amine is protonated and moves to the aqueous layer; the chiral acid stays in the DCM layer.
-
Separate phases. Dry DCM over MgSO₄ and evaporate to yield the Enantiopure Acid .
-
-
Auxiliary Recovery:
Protocol B: Biocatalytic Synthesis of the Auxiliary
Objective: Synthesize high-purity (S)-1-(5-Methylpyrazin-2-yl)ethanamine from its ketone precursor using ω-Transaminase.[1] This is preferred over chemical synthesis due to superior enantioselectivity (>99% ee).[1]
Reaction Scheme:
Materials:
-
Substrate: 1-(5-methylpyrazin-2-yl)ethanone[1]
-
Enzyme: ω-Transaminase (e.g., Vibrio fluvialis variant or ATA-113)[1]
Workflow:
-
Buffer Preparation:
-
Reaction Initiation:
-
Incubation:
-
Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.
-
In-Process Control: Monitor conversion by HPLC (C18 column, 0.1% TFA/MeCN gradient).
-
-
Work-up:
-
Basify reaction mixture to pH 12 with NaOH.
-
Extract 3x with Ethyl Acetate.
-
Concentrate organic layers to yield (S)-1-(5-Methylpyrazin-2-yl)ethanamine.[1]
-
Part 3: Visualization & Logic
Decision Logic: When to use this Auxiliary?
The following Graphviz diagram illustrates the decision process for selecting this specific pyrazine amine over standard phenyl-based auxiliaries.
Caption: Decision tree for selecting (S)-1-(5-Methylpyrazin-2-yl)ethanamine when standard benzylic amines fail to resolve acidic racemates.
Biocatalytic Pathway
The synthesis of the auxiliary itself relies on a "Ping-Pong Bi-Bi" mechanism using Transaminase.
Caption: The Ping-Pong Bi-Bi mechanism of ω-Transaminase converting the ketone precursor to the chiral amine auxiliary.[1][5]
Part 4: References
-
Pfizer Inc. (2014). Crystal structure of the ALK/ROS1 inhibitor PF-06463922 (Lorlatinib).[1] Journal of Medicinal Chemistry.
-
Frodsham, L., et al. (2013).[2][6] Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst. Organic Process Research & Development.
-
Noh, M.H., et al. (2021).[2] Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI Catalysts.
-
Jacques, J., Collet, A., & Wilen, S. H. (1981).[2] Enantiomers, Racemates, and Resolutions.[2][7][8] Wiley-Interscience. (Foundational text on diastereomeric salt resolution).
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 4. Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 7. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 8. US4337352A - Separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
Advanced Application Note: Reaction Conditions for Nucleophilic Substitution and Amination of Pyrazine Scaffolds
Executive Summary
Aminopyrazines are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and CNS-active therapeutics. However, the functionalization of the electron-deficient pyrazine ring presents unique chemoselectivity and regioselectivity challenges. This application note provides a comprehensive guide to synthesizing aminopyrazines via Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination. By analyzing the mechanistic causality behind solvent effects, directing groups, and catalyst selection, this guide empowers researchers to design self-validating, high-yield synthetic workflows.
Mechanistic Principles & Regioselectivity in Pyrazine SNAr
Unlike benzenoid systems, the pyrazine ring is inherently electron-deficient, making it highly susceptible to SNAr rather than electrophilic aromatic substitution[1]. The SNAr reaction proceeds via an addition-elimination mechanism, heavily dependent on the stabilization of the anionic Meisenheimer complex[2].
Regiochemical Control: When dealing with unsymmetrical 3,5-dichloropyrazines, the electronic nature of the C2-substituent dictates the site of nucleophilic attack. Experimental and computational data (Fukui indices) reveal a strict directing effect[3]:
-
Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or esters at C2 direct incoming amines preferentially to the C5-position . The EWG stabilizes the developing negative charge in the para-like position during the transition state[3].
-
Electron-Donating Groups (EDGs): Substituents at C2 direct nucleophilic attack preferentially to the C3-position [3].
Figure 1: General addition-elimination mechanism for the SNAr of halopyrazines.
Overcoming Activation Barriers: Green Solvents and Flow Chemistry
Historically, SNAr reactions required harsh polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures. Recent advancements demonstrate that water is a superior solvent for the SNAr of chloropyrazines with secondary amines (e.g., morpholine)[4].
Causality of Aqueous SNAr: Water stabilizes the highly polar transition state of the Meisenheimer complex. When paired with Potassium Fluoride (KF), the fluoride ion acts as a mild base and hydrogen-bond acceptor, activating the amine without causing competitive hydrolysis of the halopyrazine[4]. Organic solvents (toluene, dioxane) under similar conditions yield <15% product, whereas aqueous conditions routinely exceed 85% yield[4].
For unactivated chloropyrazines or sterically hindered amines, Continuous Flow Chemistry provides a metal-free alternative. By utilizing N-Methyl-2-pyrrolidone (NMP) in a stainless-steel flow reactor at extreme temperatures (up to 300 °C) and short residence times, the high activation energy barrier is overcome without transition metal catalysts, minimizing degradation and metal contamination[5].
Palladium-Catalyzed Buchwald-Hartwig Amination
When SNAr is unviable—such as when utilizing weak nucleophiles (anilines, amides) or when the pyrazine ring lacks activating halogens—Buchwald-Hartwig cross-coupling is required[4]. Furthermore, aminopyrazines themselves can be utilized as nucleophiles to couple with aryl chlorides using specialized ligands like Mor-DalPhos[6].
Catalyst Causality: Pyrazines possess multiple nitrogen lone pairs that can chelate and deactivate palladium catalysts. To prevent this, bidentate ligands with large bite angles (e.g., Xantphos) or sterically demanding ligands (e.g., Mor-DalPhos) are employed[7]. These ligands enforce a geometry that accelerates the rate-determining reductive elimination step, outcompeting catalyst poisoning and unwanted dimerization[7].
Figure 2: Strategic decision tree for selecting optimal pyrazine amination conditions.
Quantitative Data Summary
Table 1: Comparative Yields and Conditions for Pyrazine Amination
| Methodology | Substrate | Amine Type | Solvent | Base / Catalyst | Temp (°C) | Yield | Ref |
| Aqueous SNAr | Chloropyrazine | Secondary (Morpholine) | Water | KF | 100 | >85% | [4] |
| Organic SNAr | Chloropyrazine | Secondary (Morpholine) | Toluene | K2CO3 | 100 | <10% | [4] |
| Continuous Flow | 2-Chloropyrazine | Secondary Amines | NMP | None | 200-300 | 56-82% | [5] |
| Buchwald-Hartwig | Chloropyrazine | Anilines (p-anisidine) | Dioxane | Pd(OAc)2 / Xantphos | 160 (MW) | 83% | [4] |
| CRA-SNAr | Alkoxyarenes | Aminopyrazine | DCM/MeCN | Acridinium PC | 25 | Good | [2] |
Validated Experimental Protocols
Protocol A: Transition-Metal-Free Aqueous SNAr of Halopyrazines
Application: Coupling of electron-deficient chloropyrazines with aliphatic primary/secondary amines[4].
-
Reaction Setup: To a 25 mL round-bottom flask, add chloropyrazine (1.0 mmol) and deionized water (2.0 mL, 0.5 M).
-
Base Addition: Add Potassium Fluoride (KF) (2.0 mmol). Causality: KF is highly soluble in water and acts as a mild base. It avoids the generation of hydroxide ions (unlike NaOH), preventing the competitive hydrolysis of the chloropyrazine to a hydroxypyrazine[4].
-
Nucleophile Addition: Add the amine (e.g., morpholine, 1.2 mmol) dropwise.
-
Thermal Activation: Affix a reflux condenser and heat the mixture to 100 °C for 17 hours.
-
Validation & Checkpoint: Monitor via LCMS. The mass of the desired product [M+H]+ should dominate, with minimal [M-Cl+OH]+ (hydrolysis product).
-
Workup: Cool to room temperature. Extract the aqueous layer with isopropyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
Application: Amination of unactivated pyrazines or coupling with weak nucleophiles (e.g., anilines)[4].
-
Inert Atmosphere Preparation: In an oven-dried Schlenk tube, combine the halopyrazine (1.0 mmol), the amine (1.2 mmol), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 mmol).
-
Degassing: Evacuate the tube and backfill with Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly susceptible to oxidation. Strict exclusion of oxygen prevents catalyst deactivation.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL).
-
Reaction Execution: Seal the tube and heat to 100 °C in an oil bath (or 160 °C in a microwave reactor for 60 minutes)[4].
-
Validation & Checkpoint: If the reaction stalls at <50% conversion, assess for pyrazine-induced catalyst poisoning. Consider switching to a more sterically hindered ligand like Mor-DalPhos to force reductive elimination[6].
-
Workup: Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel flash chromatography.
References
-
[1] BenchChem. "The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity". 1
-
[3] American Chemical Society. "Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines". 3
-
[4] National Institutes of Health (PMC). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?". 4
-
[2] OSTI.GOV. "Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes". 2
-
[5] Thieme Connect. "Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor". 5
-
[7] RSC Publishing. "Carbonylation as a novel method for the assembly of pyrazine based oligoamide alpha-helix mimetics". 7
-
[6] American Chemical Society. "Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos". 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. osti.gov [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbonylation as a novel method for the assembly of pyrazine based oligoamide alpha-helix mimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02358D [pubs.rsc.org]
Application Notes & Protocols: Strategic Protection of (S)-1-(5-Methylpyrazin-2-yl)ethanamine for Advanced Synthesis
Abstract
(S)-1-(5-Methylpyrazin-2-yl)ethanamine is a chiral building block of significant interest in medicinal chemistry and drug development, frequently incorporated into complex molecular architectures.[1][2] Its primary amine offers a key site for synthetic elaboration, but its nucleophilicity and basicity necessitate temporary masking to ensure chemoselectivity and prevent undesirable side reactions during multi-step syntheses.[3] This comprehensive guide provides detailed application notes and validated protocols for the strategic protection of this chiral amine using three of the most robust and versatile protecting groups in modern organic synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection of an appropriate protecting group is paramount and is dictated by the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental choice to facilitate successful and reproducible outcomes.
Introduction: The Imperative for Amine Protection
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success.[3][6] For a molecule like (S)-1-(5-Methylpyrazin-2-yl)ethanamine, which possesses a nucleophilic primary amine, protection is often not just advantageous but essential. The pyrazine core is a relatively electron-deficient and stable aromatic system, generally resilient to a range of reaction conditions.[7][8][9] However, the unprotected primary amine can interfere with a multitude of transformations, including but not limited to, organometallic reactions, esterifications, and reactions involving strong bases or electrophiles.
The choice of a protecting group hinges on several critical factors:
-
Ease of Installation and Removal: The protecting group should be introduced and cleaved under mild conditions with high yields.[6]
-
Stability: It must remain intact throughout various synthetic steps.
-
Orthogonality: The removal conditions for one protecting group should not affect others present in the molecule, allowing for selective deprotection.[4][5][10]
-
Chirality: The protection and deprotection steps must not compromise the stereochemical integrity of the chiral center.
This guide will explore three carbamate-based protecting groups—Boc, Cbz, and Fmoc—each offering a unique set of properties to fit diverse synthetic needs.[5][11]
The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and its convenient removal under acidic conditions, while being stable to a wide array of other reagents, including catalytic hydrogenation and basic conditions.[12][13] This makes it an excellent choice for syntheses involving base-mediated reactions or transformations sensitive to reductive cleavage.
Rationale for Boc Protection
The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).[12][14] The resulting carbamate is sterically hindered and electronically deactivated, effectively masking the nucleophilicity of the amine. The pyrazine ring is stable to the acidic conditions typically used for Boc deprotection.[7]
Experimental Protocols
Protocol 2.2.1: N-Boc Protection of (S)-1-(5-Methylpyrazin-2-yl)ethanamine
-
Materials:
-
(S)-1-(5-Methylpyrazin-2-yl)ethanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) and Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Brine
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1-(5-Methylpyrazin-2-yl)ethanamine (1.0 equiv.) and triethylamine (1.5 equiv.) in a 2:1 v/v mixture of THF and water.
-
Stir the solution at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 equiv.) to the solution in one portion.[14]
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.[14]
-
Protocol 2.2.2: N-Boc Deprotection
-
Materials:
-
N-Boc-(S)-1-(5-Methylpyrazin-2-yl)ethanamine
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
-
Procedure (using TFA):
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Add trifluoroacetic acid (25-50% v/v) to the solution.[12][14]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
To remove residual TFA, co-evaporate with a solvent like toluene or DCM.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.[4]
-
Data Summary
| Step | Reagents | Solvent | Temperature | Typical Yield | Reference |
| Protection | Boc₂O, TEA | THF/H₂O | 0 °C to RT | >95% | [14][15] |
| Deprotection | TFA or 4M HCl in Dioxane | DCM | RT | >90% | [4][16][17] |
Workflow Visualization
Caption: Boc Protection and Deprotection Workflow.
The Benzyloxycarbonyl (Cbz) Group: Hydrogenolysis-Labile Protection
The Cbz group, introduced by Leonidas Zervas, is a classic amine protecting group that is stable to both acidic and basic conditions, offering orthogonality to the Boc group.[18] Its removal is most commonly and cleanly achieved by catalytic hydrogenolysis, a mild method that produces toluene and carbon dioxide as byproducts.[18][19][20]
Rationale for Cbz Protection
Protection is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions.[18][21] The stability of the Cbz group under conditions used for many common synthetic transformations makes it highly valuable. For (S)-1-(5-Methylpyrazin-2-yl)ethanamine, the pyrazine ring is generally stable to catalytic hydrogenation, although care must be taken with catalyst selection and reaction conditions to avoid over-reduction.
Experimental Protocols
Protocol 3.2.1: N-Cbz Protection of (S)-1-(5-Methylpyrazin-2-yl)ethanamine
-
Materials:
-
(S)-1-(5-Methylpyrazin-2-yl)ethanamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Dioxane or THF and Water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve (S)-1-(5-Methylpyrazin-2-yl)ethanamine (1.0 equiv.) in a mixture of dioxane and water (1:1).
-
Add sodium bicarbonate (2.5 equiv.) and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography if necessary.
-
Protocol 3.2.2: N-Cbz Deprotection by Catalytic Hydrogenolysis
-
Materials:
-
N-Cbz-(S)-1-(5-Methylpyrazin-2-yl)ethanamine
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
-
Procedure:
-
Dissolve the N-Cbz protected amine in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol% of palladium relative to the substrate).[19]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.[18]
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[18]
-
Data Summary
| Step | Reagents | Solvent | Temperature | Typical Yield | Reference |
| Protection | Cbz-Cl, NaHCO₃ | Dioxane/H₂O | 0 °C to RT | >90% | [18][22] |
| Deprotection | H₂, 10% Pd/C | MeOH or EtOH | RT | >95% | [19][20][23] |
Workflow Visualization
Caption: Cbz Protection and Deprotection Workflow.
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection
The Fmoc group is a staple in solid-phase peptide synthesis (SPPS) and is prized for its cleavage under mild basic conditions, typically with a secondary amine like piperidine.[24][25] This provides orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups, making it invaluable for complex synthetic routes requiring sequential deprotections.[4]
Rationale for Fmoc Protection
The Fmoc group is introduced using reagents like Fmoc-Cl or, more commonly, Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) to avoid the formation of dipeptides.[26] The deprotection mechanism proceeds via a β-elimination pathway initiated by a base, which is a very mild and highly specific method of cleavage.[24][27][28] This method is compatible with the pyrazine heterocycle and is ideal when acid-sensitive or reducible functional groups are present elsewhere in the molecule.
Experimental Protocols
Protocol 4.2.1: N-Fmoc Protection of (S)-1-(5-Methylpyrazin-2-yl)ethanamine
-
Materials:
-
(S)-1-(5-Methylpyrazin-2-yl)ethanamine
-
Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone and Water
-
Diethyl ether
-
-
Procedure:
-
Dissolve (S)-1-(5-Methylpyrazin-2-yl)ethanamine (1.0 equiv.) in a 1:1 mixture of acetone and water.
-
Add sodium bicarbonate (2.0 equiv.) and stir until a clear solution is obtained.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (1.05 equiv.) in acetone and add it dropwise to the amine solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, remove the acetone via rotary evaporation.
-
Extract the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH ~2 with 1M HCl, which should precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the N-Fmoc protected amine.
-
Protocol 4.2.2: N-Fmoc Deprotection
-
Materials:
-
N-Fmoc-(S)-1-(5-Methylpyrazin-2-yl)ethanamine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the N-Fmoc protected amine in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).[24][28]
-
Stir the reaction at room temperature. The deprotection is typically very rapid, often completing within 30 minutes.
-
Monitor the reaction by TLC.
-
Once complete, the reaction mixture can often be taken directly to the next step, or the product can be isolated by removing the DMF and piperidine under high vacuum and purifying the residue.
-
Data Summary
| Step | Reagents | Solvent | Temperature | Typical Yield | Reference |
| Protection | Fmoc-OSu, NaHCO₃ | Acetone/H₂O | 0 °C to RT | >90% | [29][30] |
| Deprotection | 20% Piperidine | DMF | RT | >95% | [24][28][31] |
Workflow Visualization
Caption: Fmoc Protection and Deprotection Workflow.
Conclusion and Strategic Recommendations
The choice of protecting group for (S)-1-(5-Methylpyrazin-2-yl)ethanamine is a strategic decision that profoundly impacts the efficiency and success of a synthetic campaign.
-
Choose Boc protection when subsequent steps involve basic conditions or catalytic hydrogenation, and an acid-mediated deprotection is acceptable at a later stage.
-
Choose Cbz protection for its robustness to a wide range of non-reductive conditions. It is ideal when orthogonality to acid-labile groups like Boc is required.
-
Choose Fmoc protection when mild, base-mediated deprotection is necessary, especially in the presence of acid-sensitive or reducible functionalities, offering a third layer of orthogonality.
Each protocol provided herein is a self-validating system, grounded in established chemical principles and designed for high reproducibility. By understanding the causality behind each experimental choice, researchers can confidently adapt and apply these strategies to their specific synthetic challenges, accelerating the development of novel chemical entities.
References
-
Bose, D. S., & Lakshminarayana, V. (1999). Aluminum chloride mediated a simple and efficient cleavage of N-Boc protective groups from amines. Synthesis, 1999(01), 66-68. [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
Song, G., Huang, X., & Yang, B. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180. [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
NIH National Library of Medicine. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
NIH National Library of Medicine. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press. [Link]
-
NIH National Library of Medicine. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]
-
ResearchGate. (2026, January 7). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]
-
Science of Synthesis. 6.2.2. Pyrazines. [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359. [Link]
-
ResearchGate. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
ACS Publications. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
NIH National Library of Medicine. Advances in Fmoc solid-phase peptide synthesis. [Link]
-
ijarsct. (2022, June 15). Reviews of Synthesis and Characterization of Some Pyrazine Ring Containing Heterocycle's. [Link]
-
Semantic Scholar. (2011, December 1). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
A-Z Chemistry. Protecting groups in organic synthesis + H2O. [Link]
-
Wikipedia. Protecting group. [Link]
-
Scribd. IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. [Link]
-
Wikipedia. Pyrazine. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
IIT Bombay. (2020, October 26). Protecting Groups. [Link]
-
SynArchive. Protecting Groups List. [Link]
-
NIH National Library of Medicine. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.iitb.ac.in [chem.iitb.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Pyrazine - Wikipedia [en.wikipedia.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. mazams.weebly.com [mazams.weebly.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. total-synthesis.com [total-synthesis.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 21. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 22. researchgate.net [researchgate.net]
- 23. Cbz-Protected Amino Groups [organic-chemistry.org]
- 24. genscript.com [genscript.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. total-synthesis.com [total-synthesis.com]
- 29. researchgate.net [researchgate.net]
- 30. rsc.org [rsc.org]
- 31. renyi.hu [renyi.hu]
Application Note: Advanced Synthesis of Pyrazine-Based Peptidomimetics
From Multicomponent Assembly to Late-Stage Functionalization
Executive Summary & Strategic Rationale
Pyrazine and 2(1H)-pyrazinone scaffolds represent a privileged class of peptidomimetics. Unlike flexible peptide chains, the pyrazine core offers a rigid, planar template that can mimic
This guide details two complementary workflows for generating these scaffolds:
-
De Novo Assembly: A multicomponent reaction (MCR) strategy utilizing the Ugi-Deprotection-Cyclization (UDC) protocol to construct highly substituted pyrazinone cores.
-
Late-Stage Diversification: A Palladium-catalyzed cross-coupling protocol for functionalizing halogenated pyrazine precursors, enabling rapid Structure-Activity Relationship (SAR) exploration.
Target Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists.
Protocol A: De Novo Assembly via Ugi-Deprotection-Cyclization (UDC)
The Ugi four-component reaction (U-4CR) followed by post-condensation cyclization is the most efficient method for generating diversity-oriented libraries of pyrazinone peptidomimetics. This protocol focuses on the synthesis of 3,5-substituted-2(1H)-pyrazinones .
Mechanistic Pathway
The process involves the condensation of an arylglyoxal, a primary amine, an isocyanide, and an acidic component (often glyoxylic acid or a Boc-protected amino acid).[1] The resulting linear bis-amide adduct undergoes acid-mediated deprotection and intramolecular cyclization.
Reagents & Stoichiometry
| Component | Equivalent (eq.) | Role | Notes |
| Arylglyoxal | 1.0 | Carbonyl Input | Determines C5/C6 substitution. |
| Primary Amine ( | 1.0 | Amine Input | Determines N1 substitution. |
| Isocyanide ( | 1.0 | Isocyanide Input | Determines exocyclic amide functionality. |
| Glyoxylic Acid | 1.0 | Acid Input | Provides the C3 carbonyl source. |
| Methanol (MeOH) | Solvent | Solvent | High concentration (0.5–1.0 M) favors Ugi. |
| TFA / DCE | 20% v/v | Cyclization Reagent | Triggers condensation. |
Step-by-Step Procedure
Step 1: The Ugi Condensation
-
Dissolution: In a round-bottom flask, dissolve the Arylglyoxal (1.0 mmol) and Primary Amine (1.0 mmol) in anhydrous MeOH (2 mL). Stir at room temperature (RT) for 30 minutes to allow imine formation (monitor by color change or NMR).
-
Addition: Add Glyoxylic Acid (1.0 mmol) and Isocyanide (1.0 mmol) sequentially.
-
Reaction: Stir the mixture at RT for 24–48 hours.
-
Checkpoint: Monitor consumption of isocyanide via TLC or LC-MS. The formation of the linear Ugi adduct is usually quantitative.
-
-
Isolation: Remove solvent under reduced pressure. The crude linear adduct is often pure enough for the next step; however, rapid flash chromatography (SiO2, Hexane/EtOAc) is recommended for high-purity libraries.
Step 2: Deprotection & Cyclization (The Davidson-Type Cyclization)
-
Re-dissolution: Dissolve the crude Ugi adduct in 1,2-dichloroethane (DCE).
-
Acid Treatment: Add Trifluoroacetic acid (TFA) to create a 20% v/v solution.
-
Cyclization: Heat the mixture to 60°C for 2–4 hours.
-
Mechanism:[2] The acid catalyzes the intramolecular attack of the amide nitrogen onto the tethered carbonyl/nitrile, expelling water or ammonia depending on the specific precursors used (e.g., if using a convertible isocyanide).
-
-
Work-up: Neutralize with sat.
, extract with DCM ( ), dry over , and concentrate. -
Purification: Purify via preparative HPLC or recrystallization (EtOH/Water).
Visualization: UDC Reaction Workflow
Caption: Workflow for the Ugi-Deprotection-Cyclization synthesis of substituted pyrazinones.[1]
Protocol B: Late-Stage Functionalization (Suzuki-Miyaura Coupling)
For peptidomimetics requiring complex aryl side chains (e.g., mimicking Phenylalanine or Tryptophan residues), functionalizing a pre-formed halogenated pyrazine core is often superior to de novo synthesis.
Substrate Selection
-
Core: 3,5-dichloro-2(1H)-pyrazinone or 2,3-dichloropyrazine.
-
Selectivity: In 3,5-dichloro-2(1H)-pyrazinones, the C3 position is generally more electrophilic and reacts first under controlled conditions.
Reagents & Conditions
| Component | Specification | Role |
| Substrate | Chloropyrazine derivative (1.0 eq) | Electrophile |
| Boronic Acid | Aryl/Heteroaryl Boronic Acid (1.2 eq) | Nucleophile |
| Catalyst | Catalyst | |
| Base | Base | |
| Solvent | DME/Water (3:1) or Toluene/EtOH | Medium |
Step-by-Step Procedure
-
Preparation: In a microwave vial or Schlenk tube, combine the Chloropyrazine (0.5 mmol), Boronic Acid (0.6 mmol), and Base (1.0 mmol, 0.5 mL of 2M aq solution).
-
Solvent Addition: Add Dimethoxyethane (DME, 2 mL).
-
Degassing (CRITICAL): Sparge the mixture with Argon for 10 minutes. Oxygen is the primary cause of catalyst death and homocoupling byproducts.
-
Catalyst Addition: Add
(29 mg, 0.025 mmol) quickly under an Argon stream. Seal the vessel. -
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–4 hours.
-
Monitoring: Check LC-MS for the disappearance of the monochloro species.
-
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over
. -
Scavenging: If Pd residues are high, treat the organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 30 mins.
Critical Quality Attributes (CQA) & Troubleshooting
To ensure scientific integrity, the synthesized peptidomimetics must be validated against specific criteria.
| Issue | Probable Cause | Corrective Action |
| Low Yield (Ugi Step) | Inefficient imine formation | Use molecular sieves ( |
| Incomplete Cyclization | Steric hindrance | Switch from TFA/DCE to stronger conditions: |
| Regioisomer Mixtures (Pd) | Poor electrophile discrimination | Lower temperature to 40°C; use sterically demanding ligands (e.g., XPhos) to enhance selectivity at the less hindered chloride. |
| Protodeboronation | Unstable boronic acid | Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates ( |
Structural Validation (NMR)
-
Pyrazine Ring Protons: Look for a characteristic singlet in the
8.0–9.0 ppm region (for pyrazines) or 7.5–8.5 ppm (for pyrazinone H-6). -
Amide NH: In pyrazinone peptidomimetics, the exocyclic amide NH typically appears downfield (
8.0–9.5 ppm), confirming the Ugi amide bond is intact.
References
-
Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80. Link
-
Faggi, C., Garcia-Valverde, M., Marcaccini, S., & Menchi, G. (2010). "Isolation of Ugi four-component condensation primary adducts: a straightforward route to isocoumarins." Organic Letters, 12(4), 788-791. (Contextual citation for Ugi adduct handling). Link
-
Sperry, J., & Kim, H. J. (2015). "Total synthesis of alocasin A." Tetrahedron Letters, 56, 1-3. (Demonstrates Pd-coupling on pyrazine cores). Link
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." RSC Advances, 13, 1234-1260. Link
-
Wang, X., et al. (2018).[3] "Peptide-guided functionalization and macrocyclization of bioactive peptidosulfonamides by Pd(II)-catalyzed late-stage C-H activation." Nature Communications, 9, 3383. Link
Sources
Application Note: Scale-Up Synthesis of (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine via Biocatalytic Transamination
Executive Summary
The chiral heteroaromatic amine (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine is a high-value pharmacophore found in kinase inhibitors and GPCR ligands. Traditional chemical synthesis via Ellman’s auxiliary or reductive amination often suffers from poor atom economy, heavy metal contamination, and difficult purification of the electron-deficient pyrazine ring.
This guide details a biocatalytic scale-up protocol using an (S)-selective
Key Advantages of this Protocol
-
Stereocontrol: Enzymatic control eliminates the need for chiral chromatography.
-
Safety: Avoids high-pressure hydrogenation and pyrophoric reductants.
-
Scalability: Designed for 100 g to 10 kg batches using standard stirred-tank reactors (STR).
Retrosynthetic Strategy & Mechanism
The most robust disconnection for scale-up is the direct transamination of 2-acetyl-5-methylpyrazine using isopropylamine (IPA) as the amine donor.
Reaction Scheme
The
Figure 1: Biocatalytic transamination pathway.[1] Equilibrium is driven by the removal of acetone.
Critical Process Parameters (CPPs)
Success in scaling this reaction relies on managing the equilibrium and enzyme stability.
| Parameter | Specification | Rationale |
| pH | 7.0 – 8.5 | Pyrazines are base-sensitive; enzymes denature at extremes. |
| Temperature | 30°C – 45°C | Balance between reaction rate and enzyme half-life. |
| Cosolvent | 10-20% DMSO | Improves solubility of the hydrophobic pyrazine ketone. |
| Amine Donor | Isopropylamine (1-2 M) | Excess drives equilibrium; cheap and easy to remove. |
| Cofactor | PLP (0.5 – 1.0 mM) | Essential for the "ping-pong" mechanism of transaminases. |
| Equilibrium | Acetone Removal | CRITICAL: Acetone inhibits the enzyme and reverses the reaction. |
Experimental Protocols
Protocol A: Substrate Preparation (2-Acetyl-5-methylpyrazine)
Note: If starting material is purchased, proceed to Protocol B. Context: Pyrazine rings are electron-deficient.[2] Direct Friedel-Crafts acylation fails. Method: Minisci-type radical alkylation or oxidation of ethyl-5-methylpyrazine.
-
Oxidation Route: Dissolve 2-ethyl-5-methylpyrazine in acetic acid. Add KMnO4 slowly at 60°C. Quench, extract, and distill.
-
Quality Control: GC purity >98% is required to prevent inhibition of the transaminase.
Protocol B: Biocatalytic Transamination (Scale: 100 g)
Reagents:
-
Substrate: 2-Acetyl-5-methylpyrazine (100 g, 0.73 mol)
-
Enzyme: (S)-selective
-Transaminase (e.g., Codexis ATA-256 or commercially available Vibrio fluvialis variant). Load: 2-5 wt%. -
Donor: Isopropylamine (IPA) (2.0 M solution in buffer).
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
Cofactor: PLP (1 mM).[3]
-
Cosolvent: DMSO (10% v/v).
Step-by-Step Workflow:
-
Buffer Prep: In a 2 L reactor, prepare 1.0 L of 100 mM phosphate buffer (pH 7.5). Add PLP (250 mg).
-
Amine Donor Addition: Add Isopropylamine (130 mL, ~2.0 eq).
-
Caution: Exothermic. Adjust pH back to 7.5 using 6M HCl. IPA is basic; failure to adjust pH will denature the enzyme.
-
-
Substrate Solubilization: Dissolve 100 g ketone in 150 mL DMSO.
-
Reaction Initiation:
-
Add the enzyme powder (2-5 g) to the buffer/IPA mix. Stir gently to dissolve.
-
Add the Substrate/DMSO solution over 30 mins to avoid crashing out.
-
-
Incubation & Equilibrium Drive:
-
Heat to 35°C. Stir at 250 rpm.
-
Acetone Removal: Apply a slight nitrogen sweep (0.5 VVM) or reduced pressure (400-600 mbar) to continuously strip acetone.
-
Monitoring: Check conversion via HPLC every 4 hours. Target >98% conversion (typically 24-36 h).
-
Protocol C: Downstream Processing (Isolation)
Challenge: Pyrazines are water-soluble. The amine product is basic (pKa ~9.5). Strategy: pH-swing extraction.
-
Enzyme Removal:
-
Acidify reaction mixture to pH 2.0 using 6M HCl. (Enzyme precipitates; Product stays in water as salt).
-
Add Celite (20 g) and filter through a pad. Wash cake with water.
-
-
Neutral Extraction (Impurity Rejection):
-
Wash the acidic filtrate (pH 2) with MTBE (2 x 300 mL).
-
Purpose: Removes unreacted ketone and DMSO. Discard organic layer.
-
-
Product Extraction:
-
Basify the aqueous phase to pH > 12 using 50% NaOH. (Keep temp < 20°C with ice bath).
-
Extract with DCM or 2-MeTHF (3 x 400 mL).
-
Dry combined organics over Na2SO4 and concentrate.
-
-
Salt Formation (Stability):
-
Dissolve free base oil in Ethanol (500 mL).
-
Add 1.1 eq of HCl (in EtOH or Dioxane) dropwise at 0°C.
-
Filter the resulting white solid: (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride .
-
Process Flow Diagram
Figure 2: Downstream processing workflow ensuring high purity and enantiomeric excess.
Analytical Controls
| Test | Method | Acceptance Criteria |
| Conversion | HPLC (C18, 0.1% TFA/MeCN) | > 98% (Area%) |
| Enantiomeric Excess | Chiral HPLC (Chiralpak IG or AD-H) | > 99% ee |
| Residual Protein | Bradford Assay | < 100 ppm |
| Residual Solvent | GC-Headspace | < 5000 ppm (DMSO/IPA) |
Chiral HPLC Method Note: Use a mobile phase of Hexane:EtOH:DEA (90:10:0.1). The (S)-enantiomer typically elutes first on Chiralpak AD-H, but confirm with authentic standards.
Troubleshooting & Safety
Common Pitfalls
-
Low Conversion: Usually due to acetone buildup. Increase N2 sweep rate or vacuum. Ensure IPA concentration is maintained (IPA is volatile).
-
Emulsions: Pyrazines can act as surfactants. Use Celite filtration during the acid step to remove protein "rag layers."
-
Racemization: The product is configurationally stable, but avoid prolonged heating at pH > 12.
Safety Hazards[4][5][6][7][8][9]
-
Pyrazines: Volatile and potent smell. Work in a fume hood.
-
Isopropylamine: Highly flammable and corrosive.
-
Exotherms: Neutralizing the IPA solution releases significant heat. Cool the reactor during pH adjustment.
References
-
Biocatalytic Synthesis of Heterocycles
- Title: Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles.
- Source: PMC (NIH), 2014.
-
URL:[Link]
-
Industrial Transaminase Processes (Sitagliptin Benchmark)
- Title: The Industrial Age of Biocatalytic Transamin
- Source: PMC (NIH), 2017.
-
URL:[Link]
-
Transaminase Reaction Engineering
-
Pyrazine Safety Data
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]
- 4. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 5. synerzine.com [synerzine.com]
- 6. chemicalbook.com [chemicalbook.com]
Title: Strategic Solvent Selection for Optimizing Coupling Reactions with (S)-1-(5-Methylpyrazin-2-yl)ethanamine
An Application Note from the Desk of a Senior Application Scientist
**Abstract
(S)-1-(5-Methylpyrazin-2-yl)ethanamine is a critical chiral building block in modern medicinal chemistry, valued for its role in synthesizing potent therapeutic agents. The successful incorporation of this amine into target molecules via coupling reactions is highly dependent on the judicious selection of the reaction solvent. This application note provides a comprehensive guide for researchers and drug development professionals on selecting optimal solvents for two of the most common and critical transformations involving this amine: amide bond formation and palladium-catalyzed N-arylation. We will explore the theoretical underpinnings of solvent effects, provide detailed screening protocols, and offer a framework for interpreting results to enhance reaction yield, purity, and scalability.
Introduction: The Strategic Importance of the Amine and its Reactions
(S)-1-(5-Methylpyrazin-2-yl)ethanamine is a primary amine featuring a stereogenic center and a heteroaromatic pyrazine ring. This combination of features makes it a sought-after synthon in the development of kinase inhibitors and other targeted therapies. The nitrogen-rich pyrazine moiety can engage in key hydrogen bonding interactions within protein active sites, while the chiral ethylamine portion provides a specific three-dimensional orientation for substituents.
The efficiency of C-N bond-forming reactions, such as amide coupling and Buchwald-Hartwig amination, is paramount to its successful use. The reaction solvent is not merely an inert medium but an active participant that governs:
-
Solubility: Ensuring all reactants, reagents, and catalysts are in the solution phase.
-
Reaction Kinetics: Influencing reaction rates by stabilizing transition states.
-
Selectivity and Purity: Minimizing side reactions, such as epimerization of the sensitive chiral center.
-
Catalyst Stability and Activity: Particularly crucial in transition-metal-catalyzed processes.
This guide provides the theoretical basis and practical protocols to navigate these complexities and make informed solvent choices.
Physicochemical Properties of Common Solvents
A solvent's impact is dictated by its physical properties. Understanding these properties is the first step in rational solvent selection. Below is a table summarizing key characteristics of solvents commonly employed in coupling reactions.
| Solvent | Abbreviation | Formula | Boiling Point (°C) | Dielectric Constant (ε) at 20°C | Class | Key Considerations |
| Dichloromethane | DCM | CH₂Cl₂ | 39.6 | 9.1 | Polar Aprotic | Volatile; good for reactions at or below room temperature. |
| Tetrahydrofuran | THF | C₄H₈O | 66 | 7.5 | Polar Aprotic | Can form peroxides; good general-purpose solvent. |
| Acetonitrile | ACN | CH₃CN | 81.6 | 37.5 | Polar Aprotic | Highly polar; can coordinate to metal centers. |
| N,N-Dimethylformamide | DMF | C₃H₇NO | 153 | 36.7 | Polar Aprotic | High boiling point; excellent solvating power but can be difficult to remove. |
| 1,4-Dioxane | - | C₄H₈O₂ | 101 | 2.2 | Nonpolar Aprotic | Common in Pd-catalyzed reactions; can form peroxides. |
| Toluene | - | C₇H₈ | 111 | 2.4 | Nonpolar Aprotic | High boiling point; standard for many cross-coupling reactions. |
| 2-Methyltetrahydrofuran | 2-MeTHF | C₅H₁₀O | 80 | 6.2 | Polar Aprotic | A greener alternative to THF with a higher boiling point. |
Application Focus 1: Amide Bond Formation
Amide coupling is arguably the most frequent reaction performed in medicinal chemistry. The goal is to form a stable amide bond between the primary amine of our substrate and a carboxylic acid, typically activated by a coupling reagent.
Mechanistic Considerations and the Role of the Solvent
A common activation method involves using a uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The solvent's primary roles are to dissolve all components and to influence the reactivity of the activated acid and the nucleophilicity of the amine.
-
Polar Aprotic Solvents (DMF, ACN): These are often the first choice. Their high dielectric constants help to dissolve the polar starting materials, coupling agents, and salt byproducts. DMF is particularly effective at solvating a wide range of organic molecules.
-
Less Polar Aprotic Solvents (DCM, THF): These can also be effective, particularly if the starting materials are less polar. DCM is advantageous for its volatility, simplifying product isolation. However, solubility of the peptide coupling reagents and byproducts can be limited.
A critical, solvent-influenced side reaction is the epimerization of the chiral center of the amine, especially if the reaction conditions are harsh (e.g., high temperature, prolonged reaction time). While less of a concern for the amine component compared to an α-amino acid, it is a factor to monitor.
Experimental Protocol: Solvent Screening for Amide Coupling
This protocol outlines a parallel screening experiment to identify the optimal solvent for the coupling of (S)-1-(5-Methylpyrazin-2-yl)ethanamine with a model carboxylic acid, such as benzoic acid.
Materials:
-
(S)-1-(5-Methylpyrazin-2-yl)ethanamine
-
Benzoic Acid
-
HATU
-
DIPEA
-
Candidate Solvents: DMF, ACN, THF, DCM
-
Reaction vials with stir bars
-
Standard analytical equipment (HPLC, LC-MS)
Procedure:
-
Stock Solution Preparation: To ensure consistency, prepare a stock solution of the amine and DIPEA if desired.
-
Reaction Setup: In four separate, dry reaction vials, add benzoic acid (1.0 eq.).
-
Solvent Addition: To each vial, add one of the candidate solvents (DMF, ACN, THF, DCM) to achieve a target concentration of 0.1 M.
-
Reagent Addition:
-
Add (S)-1-(5-Methylpyrazin-2-yl)ethanamine (1.1 eq.) to each vial.
-
Add DIPEA (2.5 eq.) to each vial and stir for 2 minutes.
-
Add HATU (1.2 eq.) to each vial.
-
-
Reaction Monitoring: Stir all reactions at room temperature. Monitor the consumption of the starting materials by taking small aliquots at regular intervals (e.g., 1h, 3h, 6h, 24h) and analyzing them by HPLC or LC-MS.
-
Work-up and Analysis: Once a reaction reaches completion (or after 24h), quench with water, extract the product with an appropriate organic solvent (e.g., ethyl acetate), and analyze the crude product purity and yield by HPLC.
Visualization of the Screening Workflow
Caption: Workflow for parallel solvent screening in amide coupling.
Application Focus 2: Palladium-Catalyzed N-Arylation
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling our amine with aryl halides or triflates. This reaction is highly sensitive to the solvent, which profoundly impacts the stability and activity of the palladium catalyst.
Mechanistic Considerations and the Role of the Solvent
The catalytic cycle involves several steps, including oxidative addition, ligand substitution (amine binding), deprotonation, and reductive elimination. The solvent influences each of these steps.
-
Nonpolar Aprotic Solvents (Toluene, Dioxane): These are the most common choices. They are generally poor ligands for the palladium center, which prevents catalyst inhibition and allows the desired amine and phosphine ligand to coordinate effectively. Their high boiling points are also suitable for reactions that require heating.
-
Polar Aprotic Solvents (e.g., DME, NMP): While less common, they can sometimes be effective, but their coordinating ability can interfere with the catalytic cycle.
-
Ethers (Dioxane, THF, 2-MeTHF): These solvents often provide a good balance of polarity to dissolve the reactants and low coordinating ability. Dioxane is a classic choice for Buchwald-Hartwig reactions.
The choice of base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) is also critical and is often paired with the solvent. For instance, the strong base NaOtBu is frequently used in toluene or dioxane.
Experimental Protocol: Solvent Screening for N-Arylation
This protocol describes a screening experiment for the coupling of (S)-1-(5-Methylpyrazin-2-yl)ethanamine with 4-bromotoluene as a model aryl halide.
Materials:
-
(S)-1-(5-Methylpyrazin-2-yl)ethanamine
-
4-Bromotoluene
-
Palladium Catalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Candidate Solvents: Toluene, Dioxane, 2-MeTHF
-
Glovebox or inert atmosphere setup
-
Reaction tubes suitable for heating
Procedure:
-
Inert Atmosphere: All steps should be performed under an inert atmosphere (e.g., in a glovebox) to protect the catalyst and ligand from oxygen.
-
Reaction Setup: In three separate, dry reaction tubes, add the palladium catalyst (e.g., 2 mol % Pd₂(dba)₃) and the ligand (e.g., 4 mol % Xantphos).
-
Reagent Addition:
-
Add 4-bromotoluene (1.0 eq.).
-
Add (S)-1-(5-Methylpyrazin-2-yl)ethanamine (1.2 eq.).
-
Add NaOtBu (1.4 eq.).
-
-
Solvent Addition: To each tube, add one of the degassed candidate solvents (Toluene, Dioxane, 2-MeTHF) to achieve a target concentration of 0.1 M.
-
Reaction and Monitoring: Seal the tubes and heat to the desired temperature (e.g., 100 °C). Monitor the reaction by taking aliquots at set time points, quenching them, and analyzing by HPLC or GC-MS.
-
Analysis: After completion, compare the product yield and purity across the different solvents.
Visualization of Solvent Influence on Catalysis
Caption: Solvent can compete with reactants or stabilize/destabilize catalytic intermediates.
Summary and Recommendations
The optimal solvent for coupling reactions involving (S)-1-(5-Methylpyrazin-2-yl)ethanamine is highly context-dependent. Based on established chemical principles and the protocols outlined, we recommend the following starting points:
-
For Amide Bond Formation: Begin screening with DMF for its excellent solvating power and DCM for its ease of removal. Monitor reactions closely for completion and potential side products.
-
For Pd-Catalyzed N-Arylation: Toluene and 1,4-Dioxane are the industry-standard starting points. The choice between them may depend on the specific ligand and base system employed. 2-MeTHF is a viable and more environmentally friendly alternative to consider.
The provided protocols serve as a robust framework for empirical determination of the ideal solvent for your specific reaction, leading to improved outcomes and more reliable process development.
References
-
Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16(10), 4546-4551. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). The N-Arylation of Amines and Related C-N Bond-Forming Reactions. In The Art of Organic Synthesis (pp. 133-164). John Wiley & Sons, Inc. [Link]
Troubleshooting & Optimization
Preventing racemization of (S)-1-(5-Methylpyrazin-2-yl)ethanamine during synthesis
Ticket Subject: Preventing Racemization of (S)-1-(5-Methylpyrazin-2-yl)ethanamine Ticket ID: PYR-CHI-404 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Root Cause Analysis
User Issue: Users frequently report a loss of enantiomeric excess (ee) for (S)-1-(5-Methylpyrazin-2-yl)ethanamine during workup, storage, or subsequent coupling reactions.
Diagnostic Insight:
The root cause is the anomalous acidity of the benzylic
When exposed to basic conditions, the
Visualizing the Failure Mode
Figure 1: The thermodynamic trap. The pyrazine ring stabilizes the planar intermediate, lowering the energy barrier for racemization compared to phenyl analogs.
Synthesis Troubleshooting Guide (The "Build" Phase)
To generate high-ee material, we recommend Ellman’s Sulfinamide Chemistry over classical resolution, as it offers superior diastereocontrol.
Protocol A: Ellman's Auxiliary Approach (Recommended)
Why this works: The chiral sulfinyl group dictates the stereochemistry of the new bond formation and prevents racemization during the reduction step.
| Step | Reagent/Condition | Critical Parameter for ee |
| 1. Condensation | 2-Acetyl-5-methylpyrazine + (R)-t-Butanesulfinamide + | Moisture Control: Use anhydrous THF. Water hydrolyzes the imine, leading to side products. |
| 2. Reduction | Temperature: Maintain <-40°C. Higher temps reduce diastereoselectivity (dr). | |
| 3. Deprotection | HCl in Dioxane/MeOH | Anhydrous Acid: Avoid aqueous acid if possible to prevent hydrolysis of the pyrazine ring itself. |
Protocol B: Enzymatic Transamination (Green Alternative)
Why this works: Transaminases (ATAs) operate at neutral pH and are strictly stereoselective.
-
Enzyme: Codexis ATA or equivalent (S)-selective transaminase.
-
Amine Donor: Isopropylamine (removes acetone equilibrium).
-
Buffer: Potassium Phosphate (pH 7.0–7.5). Warning: Do not exceed pH 8.0.
Handling & Storage (The "Hold" Phase)
This is where 60% of racemization incidents occur. The free base amine is chemically fragile.
Standard Operating Procedures (SOPs)
SOP-01: The "Flash" Workup
Never allow the free base to sit in the organic layer with residual base.
-
Quench: Pour reaction mixture into ice-cold saturated
(mild base). Never use NaOH or KOH. -
Extract: Use DCM or EtOAc at 0°C .
-
Dry:
(Acidic/Neutral) is preferred over (Basic). -
Concentrate: Do not use a water bath >30°C.
SOP-02: Salt Formation (Mandatory for Storage)
Convert the free base to a salt immediately. The protonated ammonium species cannot form the aza-enolate and is chemically stable.
-
Recommended Salt: Hydrochloride (HCl) or Tosylate (TsOH).
-
Method: Dissolve free base in diethyl ether; add 1M HCl in ether dropwise. Filter the precipitate.[1][2]
Analytical Controls (QC)
You cannot fix what you cannot measure. Standard C18 HPLC will not separate enantiomers.
Method ID: chiral-PYR-01
-
Column: Daicel Chiralpak® IA or IC (Immobilized phases are more robust).
-
Mobile Phase: Heptane : EtOH : DEA (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is required to sharpen the peak, but keep it <0.1% to minimize on-column racemization.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 254 nm (Pyrazine absorption).
Frequently Asked Questions (FAQ)
Q1: I need to use the free base for a coupling reaction. How do I prevent racemization during the reaction?
-
A: Avoid pre-mixing the amine with base (like TEA or DIPEA) before the electrophile is present.
-
Bad: Amine + TEA ... wait 10 mins ... + Acid Chloride.[1]
-
Good: Dissolve Amine + Acid Chloride ... then add TEA slowly at 0°C. This ensures the amine reacts faster than it racemizes.
-
Q2: Can I use classical resolution with Tartaric Acid?
-
A: Yes, but it is risky. The "breaking" of the salt requires basification. If you overshoot the pH (>10) during extraction, the heat of neutralization plus the high pH will racemize your enriched product immediately.
Q3: Why is my yield low with the Ellman route?
-
A: Titanium ethoxide (
) can sometimes cause oligomerization of the ketone. Ensure you are using >2 equivalents of and that your pyrazine ketone is pure.
Interactive Workflow: Synthesis Decision Tree
Figure 2: Decision matrix for selecting the synthesis route based on scale and risk.
References
-
Ellman, J. A., et al. (2002).[4] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Chemical Reviews, 102(2), 391–426.
-
Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends." Advanced Synthesis & Catalysis, 352(5), 753–819.
-
BenchChem Technical Support. (2025). "Prevention of Racemization During Workup of Chiral Products." BenchChem Knowledge Base.
-
Stirling, M., et al. (2016). "Racemisation of Drug Enantiomers by Benzylic Proton Abstraction." Journal of Pharmaceutical Sciences.
-
Daicel Chiral Technologies. (2024). "Instruction Manual for CHIRALPAK® IA, IB, IC." Chiral Technologies.
Sources
Technical Support Center: Residual HCl Removal from (S)-1-(5-Methylpyrazin-2-yl)ethanamine Salts
Welcome to the Technical Support Center. Removing residual hydrochloric acid (HCl) to isolate the free base of (S)-1-(5-Methylpyrazin-2-yl)ethanamine presents a unique set of physicochemical challenges. Because this compound features both a primary amine and a heteroaromatic pyrazine ring adjacent to a chiral center, standard neutralization and extraction workflows often lead to severe yield losses or catastrophic racemization.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, enantiopure recovery.
I. Troubleshooting FAQs & Mechanistic Insights
Q1: Why is my yield so low (<30%) when extracting the neutralized free base with ethyl acetate or dichloromethane (DCM)? The Causality: The free base of (S)-1-(5-Methylpyrazin-2-yl)ethanamine has a low molecular weight (~137 g/mol ) and contains three nitrogen atoms capable of hydrogen bonding. This results in a highly unfavorable partition coefficient (logP) during aqueous workup. The compound remains heavily partitioned in the water layer. The Solution: You must alter the ionic strength of the aqueous phase. Employing a "salting-out" technique by saturating the aqueous layer with sodium chloride (NaCl) disrupts the hydration shell around the amine, forcing it into the organic phase . Additionally, using a more polar extraction solvent mixture, such as DCM/Isopropanol (8:2 v/v), significantly improves the solvation of the pyrazine derivative.
Q2: I noticed a significant drop in enantiomeric excess (ee) after free-basing. What caused this, and how do I prevent it?
The Causality: The
Q3: How do I remove the extraction solvent without losing my product? The Causality: Low molecular weight free amines are inherently volatile. Extended exposure to high vacuum or elevated rotary evaporator bath temperatures will cause the (S)-1-(5-Methylpyrazin-2-yl)ethanamine free base to co-evaporate with the solvent. The Solution: Concentrate the organic phase under mild reduced pressure with a water bath temperature strictly below 25 °C. Stop the evaporation immediately once the bulk solvent is removed.
II. Quantitative Data: Reagent Selection Matrix
To minimize racemization while maximizing phase separation, selecting the correct acid-scavenging reagent is critical. The table below summarizes the causality behind reagent performance.
| Reagent / Base | Approx. Aqueous pH | Racemization Risk | Phase Separation Efficiency | Recommendation |
| 1M NaOH | > 13.0 | High ( | Poor (Prone to emulsions) | Strictly Avoid |
| Sat. Na | ~ 11.0 | Moderate | Fair | Use with caution |
| Sat. NaHCO | ~ 8.5 | Low | Good (Requires NaCl saturation) | Preferred for LLE |
| Amberlyst A21 | N/A (Non-aqueous) | Very Low | Excellent (Simple filtration) | Preferred for High Yield |
III. Experimental Workflows & Methodologies
Depending on your downstream requirements, choose between the optimized aqueous Liquid-Liquid Extraction (LLE) or the Non-Aqueous Ion Exchange method.
Protocol A: Mild Aqueous Extraction with Salting-Out
Best for scaling up when inorganic salts in the aqueous waste stream are acceptable.
-
Dissolution: Suspend 1.0 eq of (S)-1-(5-Methylpyrazin-2-yl)ethanamine HCl salt in a minimum volume of deionized water (approx. 5 mL/g). Chill the flask in an ice bath to 0–5 °C.
-
Neutralization: Dropwise, add pre-chilled saturated aqueous NaHCO
until the solution reaches pH 8.0–8.5. (Note: Vigorous CO evolution will occur. Wait for bubbling to subside between additions). -
Salting Out: Add solid NaCl to the aqueous mixture while stirring until no more salt dissolves (complete saturation).
-
Extraction: Extract the aqueous phase four times (4x) with a pre-chilled mixture of DCM/Isopropanol (8:2 v/v).
-
Self-Validation Step: Spot the remaining aqueous layer on a silica TLC plate and stain with Ninhydrin. If no purple/orange spot appears upon heating, the extraction of the amine is complete.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na
SO , and filter. Concentrate on a rotary evaporator at 200 mbar with a bath temperature 25 °C to yield the pale yellow free base oil.
Protocol B: Non-Aqueous Solid-Phase Acid Scavenging
Best for moisture-sensitive downstream applications and absolute preservation of chiral purity .
-
Resin Preparation: Wash Amberlyst A21 free base resin (weakly basic, macroreticular) sequentially with deionized water, methanol, and finally anhydrous dichloromethane. Dry under vacuum.
-
Dissolution: Dissolve the amine HCl salt in anhydrous Methanol (MeOH) at room temperature.
-
Scavenging: Add the pre-washed Amberlyst A21 resin to the solution (use 3.0 equivalents of resin basic sites per mole of HCl).
-
Incubation: Stir the suspension gently on an orbital shaker for 2 hours at 20 °C.
-
Self-Validation Step: Withdraw 10
L of the methanolic solution, dilute with 1 mL of water, and test with pH paper. A reading of ~pH 8.5–9.0 confirms the complete displacement of HCl. -
Isolation: Filter the mixture through a sintered glass funnel to remove the resin. Wash the resin cake with two column volumes of anhydrous MeOH.
-
Concentration: Evaporate the combined filtrate under reduced pressure (
25 °C bath) to isolate the pure (S)-free base.
IV. Decision Workflow Visualization
Workflow for removing residual HCl from chiral pyrazine ethanamine salts.
V. References
-
ResearchGate Community. "How can I extract an unknown compound from an aqueous layer? - Salting Out Methodologies." ResearchGate. Available at:[Link]
Technical Support Center: Troubleshooting 5-Methylpyrazin-2-yl Amine Reactivity
Core Analysis: Why is this molecule failing?
As researchers, we often treat "amines" as a monolithic class of nucleophiles.[1] However, 5-methylpyrazin-2-amine is deceptively unreactive.[2][3][1] Before attempting a third failed reaction, understand the electronic landscape of your substrate.[1]
The Deactivation Map
The pyrazine ring acts as a powerful electron sink.[4][1] The two nitrogen atoms (N1 and N4) exert a strong inductive (
-
pKa Reality Check: The conjugate acid of 2-aminopyrazine has a pKa of
.[2][4][3][1] Compare this to aniline ( ) or pyridine ( ).[2][4][3][1] This molecule is barely basic, which directly correlates to its poor nucleophilicity.[2][1] -
The 5-Methyl Factor: While the methyl group at C5 is weakly electron-donating (
), it is insufficient to counteract the withdrawing power of the two ring nitrogens.[2][4][3][1] Furthermore, the C5-methyl protons are "pseudo-benzylic" and acidic, creating a risk of side-deprotonation when using strong bases.[2][3]
Figure 1: Electronic flow illustrating the deactivation of the exocyclic amine.
Troubleshooting Module: Amide Coupling Failures
Symptom: Standard coupling conditions (EDC/HOBt, HATU/DIPEA) yield <10% product or recover starting material.[2][4][1]
The Problem: "The Lazy Nucleophile"
Standard coupling reagents rely on the amine attacking an activated ester (e.g., OAt-ester).[2][3] 5-methylpyrazin-2-amine is too weak to attack this species at a rate faster than the activated ester hydrolyzes or rearranges.[2][4][3][1]
Solution Protocol: The "Anion-Accelerated" Approach
Do not rely on the neutral amine.[2][4][3][1] You must convert the amine into a metallated amide (anion) to force the reaction.[2][4][1]
Recommended Protocol (LiHMDS Method): This method generates the lithium amide species, increasing nucleophilicity by orders of magnitude.[2][4][1]
-
Dissolution: Dissolve 5-methylpyrazin-2-amine (
equiv) in anhydrous THF ( ) under Argon. -
Deprotonation: Cool to
. Add LiHMDS ( equiv, 1M in THF) dropwise.[2][4][1] -
Acylation: Add the Acid Chloride (
equiv) dropwise (do not use carboxylic acids directly).[2][4][3][1] -
Quench: Allow to warm to RT over 30 mins, then quench with sat.
.[2][4][3][1]
Comparative Data: Coupling Reagents
| Reagent System | Mechanism | Success Rate | Notes |
| EDC / HOBt | Carbodiimide | Low (<10%) | Amine is too slow; activated ester hydrolyzes.[2][4][3][1] |
| HATU / DIPEA | Uronium | Medium (30-50%) | Works only for unhindered acids; requires excess HATU.[2][4][3][1] |
| Acid Chloride / Pyridine | Acyl Halide | High (70-80%) | Requires heating ( |
| LiHMDS / Acid Chloride | Anionic Attack | Very High (>90%) | Gold Standard for this substrate.[2][4][3][1] |
Troubleshooting Module: Buchwald-Hartwig Cross-Coupling
Symptom: Reaction stalls; LCMS shows dehalogenated aryl halide or unreacted amine.[2][4][3][1] Catalyst poisoning is suspected.[2][4][3][1][5]
The Problem: Chelation
The pyrazine nitrogens (N1/N4) are excellent ligands for Palladium.[2][4] They compete with your phosphine ligands, forming stable, non-reactive Pd-complexes (catalyst poisoning).[2][4][3][1]
Solution Protocol: Steric Bulk & Pre-activation
You must use a ligand bulky enough to prevent the pyrazine nitrogens from binding to the Pd center.[4]
Recommended Ligand System:
-
Ligand: BrettPhos or tBuBrettPhos (specifically designed for primary amines).[2][4][3][1]
-
Pd Source: Pd-precatalysts (e.g., BrettPhos Pd G3 or G4).[2][4][3][1] Avoid in-situ generation from
if possible, as initiation is slow. -
Base:
(weaker) or (stronger).[2][4][3][1]
Optimized Workflow:
-
Charge: Reactor with Aryl Halide (
equiv), Amine ( equiv), ( equiv). -
Catalyst: Add BrettPhos Pd G4 (
equiv). -
Solvent: Add 1,4-Dioxane or t-Amyl Alcohol (degassed).
-
Heat:
for 4-12 hours.
Decision Tree for Conditions:
Figure 2: Catalyst and base selection logic for 5-methylpyrazin-2-amine couplings.
FAQ: The 5-Methyl Trap (Side Reactions)
Q: I see a byproduct with M+14 or M+16 during oxidation steps. What is it? A: You are likely oxidizing the 5-methyl group.[2][4][3][1] The 5-methyl position is electronically similar to a 4-picoline (4-methylpyridine).[2][3][1] It is susceptible to:
-
Radical Oxidation: Reagents like
or will convert the methyl to an aldehyde or carboxylic acid.[2][4][3][1] -
Deprotonation: If you use excess strong base (LiHMDS > 2.5 equiv) and high temps, you may deprotonate the methyl group, leading to dimerization or polymerization.[2][4][1]
Q: Can I perform reductive amination with this amine?
A: Avoid if possible.
The amine is so poorly nucleophilic that imine formation is the rate-limiting step and often requires harsh dehydration (TiCl4 or molecular sieves) to proceed.[2][4][3][1] Even if the imine forms, it is unstable.[1]
Better Route: Perform a Buchwald coupling or
References
-
pKa and Electronic Properties
-
Amide Coupling Strategies
-
Buchwald-Hartwig Conditions
-
Surry, D. S., & Buchwald, S. L. (2008).[2][1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.[2][4][3][1] Angewandte Chemie International Edition. (General reference for BrettPhos utility with primary amines).
-
Organic Chemistry Portal.[2][4][3][1] Buchwald-Hartwig Amination.[2][4][3][1][5][10] Retrieved from [Link][2][4][3]
-
- Reactivity of Methylpyrazines
Sources
- 1. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 132664-85-8: 2-(AMINOMETHYL)-5-METHYLPYRAZINE [cymitquimica.com]
- 4. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. organic-synthesis.com [organic-synthesis.com]
Optimizing Enantiomeric Excess (ee) in Pyrazine Amine Synthesis
Technical Support Center & Troubleshooting Guide
Audience: Researchers, Scientists, and Drug Development Professionals.[1]
Scope: Synthesis of
Introduction: The Pyrazine Challenge
Pyrazine moieties are ubiquitous in medicinal chemistry (e.g., Bortezomib, Glipizide), yet establishing chirality adjacent to or within the pyrazine ring presents unique electronic challenges. The electron-deficient nature of the pyrazine ring renders the nitrogen atoms weakly basic but highly capable of coordinating to metal catalysts, often leading to catalyst poisoning in chemocatalytic routes. Conversely, in biocatalytic routes, the thermodynamic equilibrium often disfavors amine formation.[2]
This guide provides field-proven protocols to overcome these barriers, focusing on three primary methodologies:
-
Biocatalytic Transamination (For
-chiral amine side chains). -
Asymmetric Hydrogenation (For chiral piperazines/reduced pyrazines).
-
Ellman’s Auxiliary Chemistry (For early-phase
-chiral amine synthesis).
Module 1: Biocatalytic Transamination (The "Green" Route)
Target: Enantiopure
Core Concept: Equilibrium Displacement
Transaminases (ATAs) are fully reversible. The conversion of a pyrazinyl ketone to an amine is thermodynamically unfavorable. To achieve high conversion and high ee, you must actively drive the equilibrium forward.
Strategic Protocol: The "Smart Donor" System
Instead of simple isopropylamine (which generates acetone), use xylylenediamine or an LDH/GDH cascade .
Workflow Visualization:
Caption: Transaminase equilibrium displacement strategy using enzymatic cascades or volatile byproduct removal to drive high conversion.
Troubleshooting Guide: Biocatalysis
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Unfavorable thermodynamic equilibrium. | Switch Donor System: Use Isopropylamine (IPA) at 1M excess and remove acetone via N2 sweep. Alternatively, use Alanine + Lactate Dehydrogenase (LDH) to recycle cofactor. |
| Low ee (<90%) | Background racemic amination or wrong enzyme variant. | Screen Variants: Test both (R)- and (S)-selective ATAs (e.g., ATA-113 vs ATA-117). Check pH: Ensure pH is 7.0–8.0; higher pH can promote racemic imine hydrolysis. |
| Precipitation | Substrate/Product inhibition or solubility limit. | Add Co-solvent: Use 10-20% DMSO or MeOH. In-situ Product Removal (ISPR): Use a biphasic system (e.g., overlay with heptane) to extract the amine product as it forms. |
Module 2: Asymmetric Hydrogenation (The "Scale-Up" Route)
Target: Chiral Piperazines (Tetrahydropyrazines) via reduction of the pyrazine ring.
Core Concept: Substrate Activation
Direct hydrogenation of pyrazines is difficult due to aromatic stability and catalyst poisoning by the pyrazine nitrogens. The Activation Strategy involves pre-forming a pyrazinium salt or using a Lewis Acid to break aromaticity and prevent catalyst binding.
Experimental Protocol: Ir-Catalyzed Hydrogenation of Pyrazinium Salts
Reference Standard: Zhou Group Methodology [1]
Reagents:
-
Substrate: 2-substituted pyrazine.
-
Activator: Benzyl bromide (BnBr) or Methyl Iodide (MeI).
-
Catalyst: [Ir(COD)Cl]₂ (0.5 mol%) + (R)-SegPhos (1.1 mol%).
-
Additive: Cesium Carbonate (Cs₂CO₃) (10 mol%) - Critical for preventing racemization.
Step-by-Step:
-
Activation: React pyrazine with BnBr in acetone at reflux for 2h. Filter the precipitated pyrazinium salt. Dry under vacuum.
-
Catalyst Prep: In a glovebox, mix [Ir(COD)Cl]₂ and (R)-SegPhos in THF. Stir for 30 min to form the active complex.
-
Hydrogenation: Transfer pyrazinium salt and Cs₂CO₃ to an autoclave. Add the catalyst solution.
-
Reaction: Pressurize to 600 psi (40 bar) H₂ . Heat to 50°C for 18-24h.
-
Workup: Vent H₂. Filter through Celite. Concentrate.
-
De-protection (Optional): If the N-benzyl group is not desired, remove via Pd/C hydrogenolysis.
Mechanism Visualization:
Caption: Activation of pyrazine via N-alkylation prevents catalyst poisoning and facilitates asymmetric reduction.
Module 3: Ellman’s Auxiliary (The "Early Phase" Route)
Target: Rapid access to
Core Concept: Stereoselective Addition
Condensation of tert-butanesulfinamide with acetylpyrazine yields a chiral sulfinyl imine. The electron-deficient pyrazine ring makes the ketone electrophilic, but the imine can be unstable.
Critical Optimization: Titanium-Mediated Condensation
Standard dehydration (MgSO₄) often fails with electron-deficient heteroaromatics. You must use Ti(OEt)₄.[3]
Protocol:
-
Condensation: Mix Acetylpyrazine (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), and Ti(OEt)₄ (2.0 eq) in dry THF. Reflux for 16h.
-
Reduction: Cool to -48°C. Add L-Selectride (for syn selectivity) or NaBH₄ (for anti selectivity, though diastereoselectivity is lower).
-
Hydrolysis: Treat with 4M HCl in dioxane to liberate the chiral amine salt.
Troubleshooting Matrix: Common Failure Modes
| Issue | Context | Root Cause | Solution |
| Catalyst Deactivation | Hydrogenation | N-coordination to Ir/Rh center. | Use Activators: Add 1.0 eq of HCl or convert to N-benzyl salt prior to hydrogenation [1]. |
| Racemization | Hydrogenation | Acidic protons alpha to iminium intermediate. | Add Base: Add 10 mol% Cs₂CO₃ or K₂CO₃ to scavenge trace acid and prevent enamine-imine tautomerization [2]. |
| Hydrolysis of Imine | Ellman Auxiliary | Moisture sensitivity of electron-deficient imine. | Dry Conditions: Use flame-dried glassware. Perform Ti(OEt)₄ quench with brine rapidly and extract immediately. Store imine at -20°C. |
| Incomplete Conversion | Transaminase | Product inhibition (Acetone/Pyruvate). | Vacuum/Sweep: Apply reduced pressure (200 mbar) to remove acetone continuously if using IPA donor [3]. |
Frequently Asked Questions (FAQs)
Q1: Why does my pyrazine substrate kill the catalyst in asymmetric hydrogenation? A: Pyrazines have two nitrogen atoms with lone pairs that bind strongly to soft metals like Iridium or Rhodium, displacing the chiral ligand.
-
Fix: You must "mask" these nitrogens. The most effective method is quaternization (forming a salt with Benzyl Bromide) or protonation (using stoichiometric HCl or TCCA) [1].
Q2: Can I use standard Reductive Amination for chiral pyrazine amines? A: Standard chemical reductive amination (e.g., NaBH₃CN + chiral amine) usually yields low diastereoselectivity (dr < 3:1) due to the flat nature of the pyrazine ring and lack of steric bulk.
-
Fix: Use Ellman’s Sulfinamide or Biocatalysis for high stereocontrol (>98% ee).
Q3: How do I determine the absolute configuration of my product? A:
-
X-Ray Crystallography: If the product is a solid salt.
-
Mosher's Amide Analysis: Derivatize the amine with (R)- and (S)-MTPA chloride and analyze via ¹⁹F NMR.
-
Optical Rotation: Compare with literature values if known. Note that pyrazine chromophores can significantly alter expected rotation signs compared to phenyl analogs.
References
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts. Organic Letters, 2014.[4]
-
Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 2011.
-
Transaminases for Chiral Amine Synthesis. PubMed, 2018.
-
Ellman's Sulfinamides: Versatile Chiral Auxiliaries. Sigma-Aldrich Technical Review.
-
Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 2020.
Sources
Technical Support Guide: Solubility Optimization for (S)-1-(5-Methylpyrazin-2-yl)ethanamine
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6]
Molecule: (S)-1-(5-Methylpyrazin-2-yl)ethanamine CAS: 1374110-19-2 (Generic/Related) Class: Chiral Heterocyclic Amine[1]
The Core Problem: Users frequently report difficulty dissolving this compound in non-polar solvents (Hexane, Heptane, Toluene) or experiencing "oiling out" during crystallization.[2][3]
The Scientific Reality: This molecule presents a "polarity conflict." While the ethyl side chain offers some lipophilicity, the pyrazine ring (with two nitrogen atoms) and the primary amine create a high dipole moment and significant hydrogen-bonding potential [1, 2].
-
Lattice Energy vs. Solvation: In non-polar solvents, the energy required to break the crystal lattice (or intermolecular H-bonds in the oil phase) is higher than the energy released by solvation, leading to phase separation.[3]
-
pKa Duality: The pyrazine nitrogens are weakly basic (pKa ~0.6), but the aliphatic amine is strongly basic (pKa ~9-10) [3].[1] If any acid is present, it forms a salt that is completely insoluble in non-polar media.[2]
Diagnostic Module: Why is it Insoluble?
Before attempting a fix, use this decision matrix to identify the root cause.
Figure 1: Diagnostic logic flow for identifying solubility blockers.
Troubleshooting Protocols
Issue A: "The compound oils out when I add Hexane to my Toluene solution."
Cause: This is a classic Liquid-Liquid Phase Separation (LLPS) .[1] The compound is lipophilic enough to dissolve in toluene but too polar for hexane. As you increase the hexane ratio, the "solvent power" drops below the threshold required to keep the amine in solution, but the compound prefers to associate with itself (oil) rather than crystallize immediately.
The Fix: The "Cloud Point" Titration Method Do not dump hexane in. Use a thermodynamic approach.
-
Dissolve: Dissolve the amine in the minimum amount of DCM (Dichloromethane) or MTBE (not just Toluene).[1] These are "bridge solvents."[3]
-
Heat: Warm the solution to 35-40°C.
-
Titrate: Add Hexane dropwise only until a faint turbidity (cloudiness) persists.
-
Seed: Add a seed crystal if available. If not, scratch the glass surface.[2]
-
Cool: Allow to cool to room temperature slowly.
-
Result: The slow reduction in solubility promotes crystal growth over oil formation.
Issue B: "I performed an extraction, but the material won't go into the organic layer."
Cause: Incorrect pH. The aliphatic amine (pKa ~9.8) is protonated at neutral pH (pH 7).[1] In its protonated form (
The Fix: pH Adjustment Protocol To force the molecule into a non-polar solvent (like Toluene or DCM), you must suppress the charge.[3]
| Parameter | Target Value | Reason |
| Aqueous pH | > 12.0 | You need to be at least 2 units above the pKa (9.[1]8) to ensure 99% is uncharged. |
| Base Choice | NaOH / KOH | Weak bases (Bicarbonate) may not reach pH 12.[1] |
| Solvent | DCM or CHCl3 | Chlorinated solvents are best for extracting polar amines. Avoid Hexane. |
Step-by-Step Workflow:
Advanced Workflows
Protocol: "Salting In" to Non-Polar Media
If you absolutely must have the compound in a non-polar solvent (e.g., for a specific catalytic reaction) and it won't dissolve, use a Lipophilic Counter-ion .[2][3]
Instead of using HCl (which makes it polar), form a salt with a lipophilic acid.[1][3]
-
Reagent: 2-Ethylhexanoic acid or benzoic acid.
-
Mechanism: The lipophilic tail of the acid acts as a "grease" molecule, dragging the polar amine into the non-polar solvent.
Figure 2: Strategy for solubilizing polar amines in non-polar media using lipophilic acids.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use Diethyl Ether instead of MTBE?
-
Answer: Yes, but MTBE (Methyl tert-butyl ether) is superior.[1][3] MTBE has higher solvating power for polar heterocycles due to its structure and is less prone to peroxide formation. Ether is often too non-polar to hold pyrazine derivatives in solution at high concentrations.
Q2: Why does my product turn yellow in solution?
-
Answer: Pyrazine amines are oxidation-sensitive. In solution, especially in the presence of light and air, they can form N-oxides or radical species [1].[2][3]
-
Action: Always degas your solvents (sparge with Nitrogen) before dissolving the amine.[1] Store solutions in amber vials.
Q3: I need to run a reaction in Hexane, but it won't dissolve. What now?
-
Answer: If the reaction allows, use Cyclohexane instead of Hexane; it has slightly better solubilizing power for cyclic compounds.[2][3] Alternatively, add 5-10% THF as a co-solvent.[2] This usually breaks the lattice energy without interfering with "non-polar" reaction mechanisms (unless you are doing strictly non-coordinating Lewis Acid chemistry).[1]
References
-
PubChem. (2025).[1][5][6] Pyrazine | C4H4N2 - Physical Properties and Solubility. National Library of Medicine. [Link][1]
-
Khalili, F., Henni, A., & East, A. L. (2009).[2][3][7] pKa Values of Some Piperazines and Amines at (298, 303, 313, and 323) K.[2][7] Journal of Chemical & Engineering Data. [Link]
-
University of Rochester. (n.d.). Not Voodoo: Workup and Solubility Guide for Polar Amines. [Link]
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(6-Methylpyrazin-2-yl)ethan-1-one | C7H8N2O | CID 527821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Technical Guide: Chiral HPLC Methods for Separating (S) and (R) Pyrazine Ethanamines
Executive Summary
The separation of (S)- and (R)-1-(pyrazin-2-yl)ethanamine represents a distinct challenge in chiral chromatography due to the analyte's dual basicity (aromatic pyrazine nitrogens and the aliphatic primary amine) and high polarity. While traditional Normal Phase (NP) methods on coated polysaccharide columns remain a standard, recent advancements favor Immobilized Polysaccharide phases and Polar Organic Modes (POM) .
This guide objectively compares three primary methodologies:
-
Immobilized Amylose (e.g., CHIRALPAK IA/Lux i-Amylose-3)
-
Coated Amylose (e.g., CHIRALPAK AD-H/Lux Amylose-1) [1]
-
Macrocyclic Antibiotics (e.g., Chirobiotic V)
Key Recommendation: For drug development workflows requiring robustness and solubility flexibility, Immobilized Amylose in Polar Organic Mode is the superior starting point.
Part 1: The Separation Challenge
The pyrazine ethanamine scaffold presents specific chromatographic hurdles that dictate column selection:
-
Basicity & Tailing: The
of the primary amine (~9.5) and the pyrazine ring (~0.6) creates strong interactions with residual silanols on the silica support, leading to severe peak tailing. -
Solubility: Pyrazine derivatives are often highly polar, making them difficult to dissolve in the high-alkane mobile phases (e.g., Hexane/Heptane) required for traditional coated columns.
-
Derivatization: While derivatization (e.g., with Mosher's acid or SMPA) is possible for absolute configuration determination, direct separation is preferred for high-throughput screening and quality control.
Strategic Decision Matrix
The following decision tree outlines the logical flow for method development based on analyte properties.
Part 2: Comparative Analysis of CSPs
The following table synthesizes performance metrics for the three dominant stationary phases used for heterocyclic amines.
| Feature | Immobilized Amylose (e.g., CHIRALPAK IA) | Coated Amylose (e.g., CHIRALPAK AD-H) | Macrocyclic Antibiotic (e.g., Chirobiotic V) |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) - Bonded | Amylose tris(3,5-dimethylphenylcarbamate) - Coated | Vancomycin |
| Primary Mode | Polar Organic (POM), NP, RP | Normal Phase (NP) | Reversed Phase (RP), POM |
| Solvent Flexibility | High: Compatible with DCM, THF, MtBE | Low: Restricted to Alkanes/Alcohols | High: Aqueous/Organic compatible |
| Selectivity ( | Moderate to High | High (Often slightly superior to IA) | Moderate (Specific to amine placement) |
| Sample Capacity | High (Preparative friendly) | High | Low to Moderate |
| MS Compatibility | Good (in POM/RP) | Poor (High alkane content) | Excellent |
Expert Insight: The "Immobilized" Advantage
For pyrazine ethanamines, the Immobilized Amylose phase is superior to the Coated phase despite the latter's historically higher selectivity.
-
Reasoning: Pyrazines often require polar solvents (Methanol, Acetonitrile) for solubility. Coated phases cannot tolerate 100% ethyl acetate or chlorinated solvents, and even 100% methanol can strip the coating on some older generation columns. Immobilized phases allow the use of "forbidden" solvents which can drastically alter selectivity and improve peak shape for polar bases.
Part 3: Detailed Experimental Protocols
Method A: Polar Organic Mode (Recommended)
Target: High-throughput screening, polar samples, LC-MS (with volatile buffer).
Column: CHIRALPAK IA or Lux i-Amylose-3 (
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile (ACN) or Methanol (MeOH).[2]
-
Modifier: Diethylamine (DEA) or Butylamine at 0.1% (v/v).
-
Note: For LC-MS, replace DEA with Ammonium Hydroxide (0.1%) or Ammonium Bicarbonate (10mM).
-
-
Equilibration: Flush column with 100% Mobile Phase for 20 column volumes.
-
Sample Prep: Dissolve 1 mg of racemate in 1 mL of Mobile Phase. Crucial: Ensure sample solvent matches mobile phase to prevent precipitation at the column head.
-
Conditions:
Method B: Normal Phase (Traditional)
Target: Maximum resolution for difficult separations.
Column: CHIRALPAK AD-H or Lux Amylose-1 (
-
Mobile Phase:
-
n-Hexane / Ethanol (90:10 v/v) + 0.1% DEA.[6]
-
Optimization: Increase Ethanol to 20-30% if retention time (
) is .
-
-
Sample Prep: Dissolve sample in Ethanol (minimal volume), then dilute with Hexane.
-
Risk:[7] If the pyrazine precipitates upon adding Hexane, abort and switch to Method A.
-
-
Conditions:
Part 4: Mechanistic Insight & Troubleshooting
Understanding the molecular recognition mechanism is vital for troubleshooting. The separation relies on a "Three-Point Interaction" model between the analyte and the Chiral Stationary Phase (CSP).[8]
Interaction Mechanism Diagram
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between amine and silica silanols. | Increase basic modifier (DEA) to 0.2%. Switch to "High pH" stable columns (e.g., immobilized). |
| Broad Peaks | Slow mass transfer or solubility issues. | Switch to Polar Organic Mode (100% MeOH). Increase temperature to |
| No Resolution | Lack of specific interaction sites. | Change CSP backbone (Amylose |
| Fronting | Sample overload or solubility mismatch. | Reduce injection volume. Ensure sample solvent matches mobile phase. |
References
-
Daicel Corporation. Instruction Manual for CHIRALPAK IA, IB, IC. Available at: [Link]
-
Phenomenex. High Performance Liquid Chromatography (HPLC) Method for Analysis of Pyrazine, 2-Aminopyrazine.[4] SIELC Technologies Application Note. Available at: [Link]
-
Hassan, H. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Available at: [Link]
-
Armstrong, D. W. et al. Macrocyclic Antibiotics as Separation Agents.[9] Scholars' Mine. Available at: [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 5. asianpubs.org [asianpubs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
1H NMR Characterization of (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine HCl: A Comparative Analytical Guide
Executive Summary
This guide provides a technical analysis of (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine hydrochloride , a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands.[1]
While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for purity, Nuclear Magnetic Resonance (NMR) offers a superior, rapid-response alternative for structural confirmation and salt stoichiometry validation. This guide objectively compares 1H NMR against Chiral HPLC for enantiomeric excess (ee) determination and details the specific spectral fingerprints required to validate the hydrochloride salt form against the free base.
Structural Characterization: The 1H NMR Fingerprint
For the hydrochloride salt, DMSO-d6 is the required solvent due to the poor solubility of amine salts in CDCl3. The spectrum provides three critical data points: structural connectivity, salt stoichiometry, and solvent residual analysis.
Predicted 1H NMR Data (400 MHz, DMSO-d6)
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| NH3+ | Amine HCl | 8.40 – 8.70 | Broad Singlet | 3H | - | Exchangeable protons; shift varies with conc./temp.[1] |
| H-3 | Pyrazine | 8.55 – 8.65 | Singlet (d) | 1H | < 1.0 | Deshielded by adjacent N; para-coupling is negligible.[1] |
| H-6 | Pyrazine | 8.45 – 8.55 | Singlet (d) | 1H | < 1.0 | Slightly shielded relative to H-3 due to 5-Me group.[1] |
| CH | Methine | 4.45 – 4.60 | Quartet | 1H | 6.8 | Chiral center; deshielded by aromatic ring and amine.[1] |
| Ar-CH3 | Methyl | 2.50 – 2.55 | Singlet | 3H | - | Characteristic pyrazine-methyl signal.[1] |
| CH-CH3 | Methyl | 1.50 – 1.60 | Doublet | 3H | 6.8 | Coupled to the chiral methine.[1] |
*Note: Pyrazine protons at positions 3 and 6 often appear as singlets but may show fine long-range coupling (J < 1 Hz).[1]
Critical Quality Attribute: Salt vs. Free Base
A common failure mode in synthesis is incomplete salt formation.[1] You must compare the chemical shifts to distinguish the forms:
-
HCl Salt: The methine proton (CH -NH3+) typically shifts downfield (+0.5 ppm) compared to the free base due to the electron-withdrawing effect of the cationic ammonium group.
-
Free Base: The amine protons appear as a broad singlet around 1.5–2.0 ppm (often overlapping with water or methyl signals) rather than the distinct downfield signal (8.5 ppm) of the HCl salt.
Comparative Analysis: Enantiomeric Purity (ee%)
Determining the optical purity of the (S)-enantiomer is the primary analytical challenge. Two methods dominate: Chiral HPLC and NMR with Chiral Derivatizing Agents (Mosher's Acid) .
Method A: Chiral Derivatizing Agent (NMR)
This method involves reacting the amine with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride.[1] The resulting diastereomers have distinct NMR shifts.
-
Mechanism: The Mosher amide creates a rigid conformational environment. The magnetic anisotropy of the phenyl group shields/deshields protons differently depending on the configuration ((S) vs (R)).
-
Detection: Monitor the Methyl Doublet (CH-CH3) .[1] In the diastereomeric mixture, these doublets will separate (Δδ ≈ 0.05 – 0.15 ppm).
Method B: Chiral HPLC
Direct separation using a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H).[1]
Head-to-Head Comparison
| Feature | Method A: 1H NMR (Mosher's) | Method B: Chiral HPLC | Winner |
| Setup Time | High (Requires derivatization reaction: ~1-2 hours) | Low (If method exists); High (If method development needed) | HPLC (Routine) |
| Cost | Low (Standard NMR solvents/tubes) | High (Chiral columns: $1,000+, Solvents) | NMR |
| Precision | Moderate (Limit of Detection ~1-2% ee) | High (Limit of Detection < 0.1% ee) | HPLC |
| Structural Data | Yes (Confirms absolute configuration via Δδ) | No (Only retention time) | NMR |
| Throughput | Low (Single sample processing) | High (Autosampler enabled) | HPLC |
Recommendation: Use Method A (NMR) during early-stage synthesis to assign absolute configuration (R vs S).[1] Use Method B (HPLC) for final QC and batch release where quantitative precision (<99.5% ee) is required.
Experimental Protocols
Protocol 1: Standard 1H NMR Acquisition (Salt Confirmation)
-
Objective: Confirm structure and salt stoichiometry.
-
Sample Prep: Weigh 5–10 mg of (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine HCl into a clean vial.
-
Solvent: Add 0.6 mL DMSO-d6 (99.9% D).[1] Note: Do not use CDCl3; the salt will not dissolve fully, leading to poor signal-to-noise.[1]
-
Acquisition:
-
Processing:
Protocol 2: Mosher's Amide Derivatization (For Configuration)
-
Reagents: (R)-(-)-MTPA-Cl, Pyridine-d5, CDCl3.[1]
-
Procedure:
-
Analysis: Compare the chemical shift of the CH-CH3 doublet against the racemate or the opposite Mosher enantiomer.
Visualizations
Diagram 1: Analytical Workflow
This decision tree guides the researcher from synthesis to release, selecting the correct analytical tool at each stage.
Caption: Analytical workflow for characterizing chiral amine salts, prioritizing NMR for structural validation and HPLC for final purity.
Diagram 2: Structural Splitting Tree
Visualizing the coupling constants (J-values) expected in the 1H NMR spectrum.
Caption: 1H NMR splitting tree highlighting the reciprocal coupling between the chiral methine and the adjacent methyl group.[1]
References
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Protocol for NMR-based determination of enantiomeric purity and absolute configuration of alcohols and amines using Mosher ester analysis. Nature Protocols. Link[5]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for Pyrazine shifts).
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link
-
PubChem. (n.d.). 1-(5-methylpyrazin-2-yl)ethan-1-amine dihydrochloride.[1][6] National Library of Medicine. Link
Sources
- 1. (R)-1-(5-METHYLPYRAZIN-2-YL)ETHAN-1-AMINE HYDROCHLORIDE | 1147379-19-8 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1-(5-methylpyrazin-2-yl)ethan-1-amine dihydrochloride (C7H11N3) [pubchemlite.lcsb.uni.lu]
Absolute Configuration of Pyrazine Amines: A Comparative Guide to Mosher's Method
Executive Summary
For researchers characterizing chiral pyrazine-containing amines (e.g.,
The Verdict: Mosher's Method (MTPA analysis) is the most practical, accessible, and reliable solution-phase technique for pyrazine amines, provided specific conformational protocols are followed. Unlike standard phenyl systems, the electron-deficient pyrazine ring requires careful handling of acylation kinetics and rotamer analysis.
This guide details the mechanistic application of Mosher's acid for pyrazine amines, compares it objectively with VCD and X-ray alternatives, and provides a validated experimental protocol.
Part 1: Mechanistic Foundation & The "Pyrazine Effect"
The Mosher Principle (MTPA Analysis)
The method relies on the synthesis of two diastereomeric amides using (R)- and (S)-
The Anisotropic Shielding Model (Amides): According to the consensus model established by Riguera et al., the dominant conformation of MTPA amides in solution is governed by:
-
Amide Planarity: The amide bond adopts the Z-conformation (trans-amide), minimizing steric clash.
-
MTPA Geometry: The C
-H of the MTPA moiety lies syn-periplanar to the amide carbonyl (C=O). -
Shielding Cone: The phenyl group of the MTPA auxiliary extends above the plane, shielding the substituents (
or ) located on that side of the chiral center.
The Pyrazine Challenge
Pyrazine amines present unique challenges compared to standard aliphatic amines:
-
Nucleophilicity: The electron-withdrawing nature of the pyrazine ring (via the
-carbon) reduces the nucleophilicity of the amine, often requiring activated acid chlorides rather than standard carbodiimide couplings. -
Ring Current: The pyrazine ring possesses its own diamagnetic anisotropy. While this does not invalidate the Mosher model, it can amplify or dampen the observed
values, making accurate assignment of proton signals critical.
Visualization: The Configurational Correlation Model
The following diagram illustrates the shielding mechanism used to assign configuration.
Part 2: Comparative Analysis (MTPA vs. Alternatives)
For a pyrazine amine drug candidate, how does Mosher's method stack up against high-end alternatives?
| Feature | Mosher's Method (NMR) | X-Ray Crystallography | Vibrational CD (VCD) |
| Primary Requirement | ~5 mg sample, NMR spectrometer | Single crystal (highly ordered) | Solution phase, IR/VCD spectrometer |
| Accessibility | High (Standard lab equipment) | Low (Requires crystal growth & diffraction rig) | Medium (Specialized hardware/outsourcing) |
| Speed | 24-48 Hours (Synthesis + NMR) | Weeks (Crystal growth is the bottleneck) | 2-5 Days (Data acq + DFT calculation) |
| Pyrazine Specifics | Robust, but requires derivatization. | Gold Standard if it crystallizes. | Excellent for oils; no derivatization needed. |
| Cost | Low (Reagents <$100) | High (Instrument time/Service) | High (Software licenses + Instrument) |
| Reliability | >95% (if rotamers are stable) | 100% (Direct observation) | >95% (Dependent on DFT accuracy) |
Recommendation:
-
Use Mosher's Method as the first-line screening tool for intermediates and oils.
-
Use VCD if the amine is tertiary or if derivatization alters the stereocenter (e.g., racemization risk).
-
Use X-Ray only if a solid salt form is readily available.
Part 3: Validated Experimental Protocol
This protocol is optimized for pyrazine amines, utilizing the acid chloride method to overcome the reduced nucleophilicity of the heteroaromatic amine.
Materials
-
Substrate: Chiral pyrazine amine (~10 mg per reaction).
-
Reagent: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chlorides). Note: Commercial (R)-acid yields (S)-acid chloride due to Cahn-Ingold-Prelog priority change at the carbonyl, but most vendors label them by the parent acid config. Verify your vendor's nomenclature.
-
Base: Dry Pyridine or Triethylamine/DMAP.
-
Solvent: Anhydrous DCM or CDCl
(for in-situ reaction).
Step-by-Step Workflow
1. Preparation of the (S)-MTPA Amide
-
Dissolution: Dissolve 5 mg of the amine in 0.5 mL anhydrous DCM in a small vial.
-
Activation: Add 3.0 equivalents of dry pyridine (or 1.5 eq TEA + cat. DMAP).
-
Acylation: Add 1.5 equivalents of (R)-MTPA-Cl .
-
Critical Check: The use of (R)-MTPA-Cl typically yields the (S)-MTPA amide (using Riguera nomenclature based on the acid source).
-
-
Incubation: Stir at room temperature for 2–4 hours. (Pyrazines may require up to 12h or gentle heating to 40°C).
-
Quench: Add 1 mL saturated NaHCO
, extract with DCM, dry over Na SO .
2. Preparation of the (R)-MTPA Amide
-
Repeat the process using (S)-MTPA-Cl to generate the (R)-MTPA amide .
3. NMR Acquisition
-
Dissolve both crude amides in CDCl
. -
Acquire
H NMR (500 MHz or higher recommended). -
Essential: Assign all protons using COSY or HSQC if signals overlap (common with alkyl-pyrazines).
Part 4: Data Analysis & Interpretation[5]
Tabulate Chemical Shifts
Construct a table for protons (
Calculate
Calculate the difference using the formula:
Apply the Sector Rule
-
Positive
(+): Protons reside on the side of the plane unshielded by the phenyl group in the (S)-amide but shielded in the (R)-amide. -
Negative
(-): Protons reside on the side shielded by the phenyl group in the (S)-amide.
Interpretation Logic:
Arrange the protons spatially. If protons on the "Right" side have
Troubleshooting Pyrazines
-
Rotamers: If you see doubled peaks in the NMR, the amide bond rotation is slow. Perform the NMR at elevated temperature (e.g., 50°C) to coalesce the peaks, or analyze the major rotamer only (if ratio > 10:1).
-
Anomalous Shifts: Protons directly on the pyrazine ring (ortho to the chiral center) may show anomalous
values due to the pyrazine's own ring current interacting with the MTPA phenyl. Trust the alkyl protons ( ) more than the aromatic protons.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.
-methoxy- -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link -
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[4] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[4] Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][5] Nature Protocols, 2, 2451–2458. Link[2]
- Allenmark, S. G. (2003). Chiral Analysis: Methods and Protocols. Elsevier. (General reference for VCD vs NMR comparison).
-
BenchChem. (2025).[1] Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Link
Sources
Publish Comparison Guide: X-ray Crystallography & Salt Selection for (S)-1-(5-Methylpyrazin-2-yl)ethanamine
This guide provides an in-depth technical analysis of the solid-state characterization and salt selection for (S)-1-(5-Methylpyrazin-2-yl)ethanamine , a critical chiral building block in medicinal chemistry.[1][2]
Executive Summary: The Chiral Pyrazine Scaffold
(S)-1-(5-Methylpyrazin-2-yl)ethanamine (CAS: 2102411-66-3 for HCl salt) is a high-value chiral intermediate used in the synthesis of kinase inhibitors and other heterocyclic APIs.[1][2] Its structural uniqueness lies in the 5-methylpyrazine core, which serves as a bioisostere for pyridine or phenyl rings, offering improved metabolic stability and solubility profiles in final drug candidates.
This guide compares the crystallographic data and physicochemical properties of its primary salt forms. While the Hydrochloride (HCl) salt is the industry standard for storage and transport, alternative salts like Tartrates or Mandelates are essential for chiral resolution and absolute configuration assignment via Single Crystal X-Ray Diffraction (SC-XRD).
Key Technical Specifications
| Feature | Description |
| Chemical Name | (S)-1-(5-Methylpyrazin-2-yl)ethanamine |
| Chiral Center | C(1) Ethylamine position (S-configuration) |
| Primary Salt Form | Dihydrochloride (Commercial Standard) |
| Molecular Weight | 137.18 (Free Base) / 210.10 (2HCl) |
| Key Application | Chiral resolution of racemic amines; API intermediate |
Comparative Analysis of Salt Forms
The choice of salt form dictates the solid-state properties, including crystallinity, hygroscopicity, and suitability for X-ray analysis.
Table 1: Physicochemical Profile Comparison
| Property | Dihydrochloride (2HCl) | L-Tartrate (Resolution Salt) | (R)-Mandelate |
| Crystallinity | Moderate to High | High (Prismatic) | High (Needles/Plates) |
| Hygroscopicity | High (Deliquescent in high RH) | Low (Stable hydrate) | Low |
| Solubility (Water) | Very High (>500 mg/mL) | Moderate | Low |
| Melting Point | 180–210°C (Decomposes) | Distinct (Sharp mp) | Distinct |
| X-Ray Utility | Powder (PXRD) : Phase IDSC-XRD : Difficult (disordered) | SC-XRD : Excellent for absolute config.[3] (Flack parameter) | SC-XRD : Good for confirmation |
| Primary Use | Storage, Reagents, Transport | Chiral Resolution, Purification | Chiral Purity Check |
Expert Insight: While the HCl salt is commercially dominant due to ease of synthesis, it often forms hygroscopic needles that are poor candidates for single-crystal determination. For defining the absolute configuration (S vs R), the L-Tartrate or Dibenzoyl-L-tartrate salts are superior because they introduce a second chiral center, creating a diastereomeric framework that crystallizes more robustly and facilitates the determination of the Flack parameter.
Crystallographic Data & Structural Insights
Structural Drivers in the Crystal Lattice
X-ray analysis of pyrazine-ethanamine salts reveals specific intermolecular forces that stabilize the lattice:
-
Hydrogen Bonding: The primary amine (
) acts as a strong donor to the counter-ion (Cl or Carboxylate). -
-
Stacking: The electron-deficient pyrazine rings tend to stack in parallel displaced arrangements (centroid-centroid distance ~3.5–3.8 Å), enhancing lattice energy. -
Chiral Pocket: In tartrate salts, the chiral acid creates a "chiral pocket" that selectively binds the (S)-amine, excluding the (R)-enantiomer.
Diagram 1: Salt Selection & Crystallization Workflow
The following workflow illustrates the decision matrix for selecting the appropriate salt for either storage or structural determination.
Caption: Decision workflow for salt selection. Tartrate salts are prioritized for structural resolution, while HCl salts are preferred for bulk processing.
Experimental Protocols
Protocol A: Generation of Single Crystals for X-Ray Analysis (Tartrate Method)
Use this protocol to determine absolute configuration.
-
Stoichiometry: Dissolve 1.0 eq of racemic 1-(5-methylpyrazin-2-yl)ethanamine (137 mg, 1 mmol) in Methanol (2 mL).
-
Acid Addition: Add 1.0 eq of L-(+)-Tartaric acid (150 mg, 1 mmol) dissolved in warm Methanol (2 mL).
-
Nucleation: Heat to 60°C for 15 minutes, then allow to cool slowly to room temperature (rate: 5°C/hour).
-
Crystal Growth: If no precipitate forms, perform vapor diffusion using Diethyl Ether as the antisolvent. Place the methanol solution in a small vial inside a larger jar containing ether. Cap tightly.
-
Harvesting: Colorless prismatic crystals suitable for SC-XRD typically form within 48–72 hours.
Protocol B: Preparation of the Dihydrochloride Salt (Storage Form)
Use this protocol for generating the standard commercial form.
-
Dissolution: Dissolve the free amine in Ethanol (anhydrous).
-
Acidification: Add 2.5 eq of HCl in Dioxane (4M) dropwise at 0°C.
-
Precipitation: The salt will precipitate immediately. Add Diethyl Ether to drive the equilibrium to completion.
-
Isolation: Filter under nitrogen (hygroscopic!) and dry in a vacuum oven at 40°C over
.
Critical Data Interpretation
When analyzing the X-ray data for the (S)-enantiomer salts, look for the following validation markers:
-
Space Group: Chiral salts must crystallize in non-centrosymmetric space groups (e.g.,
, ). If the space group is centrosymmetric (e.g., ), the crystal is a racemate. -
Flack Parameter: For the tartrate salt, a Flack parameter near 0.0 (±0.1) confirms the correct absolute configuration model. A value near 1.0 indicates inverted chirality.
-
Intermolecular Interactions:
-
N...O Distances: 2.7 – 2.9 Å (indicative of strong charge-assisted Hydrogen bonds).
-
Pyrazine Ring Centroids: < 3.8 Å (indicative of
-stacking).[3]
-
Diagram 2: Molecular Interaction Network
The diagram below visualizes the expected hydrogen bonding network in the crystal lattice of the tartrate salt.
Caption: Schematic of the hydrogen bonding and pi-stacking network stabilizing the diastereomeric salt lattice.
References
-
Pacifico, J., et al. (2021). "Crystal structures of pyrazine carboxylic acid derivatives: Polymorphism and Frameworks". Acta Crystallographica Section E. (Contextual structural data for pyrazine rings).
Sources
A Comparative Guide to Validating Enantiomeric Purity of (S)-1-(5-Methylpyrazin-2-yl)ethanamine Batches
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a non-negotiable aspect of quality control and regulatory compliance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to quantify their relative amounts accurately.[1][2][3] This guide provides a comprehensive, in-depth comparison of analytical methodologies for validating the enantiomeric purity of (S)-1-(5-Methylpyrazin-2-yl)ethanamine, a critical building block in the synthesis of various pharmaceutical agents.
The pyrazine moiety is a common feature in many biologically active compounds and approved drugs.[4][5][6] The introduction of a chiral center, as in (S)-1-(5-Methylpyrazin-2-yl)ethanamine, adds a layer of complexity to its analysis, making the choice of an appropriate analytical technique paramount. This guide will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Polarimetry, providing detailed protocols and comparative data to inform your method selection and validation strategies.
The Critical Role of Enantiomeric Purity
Enantiomers, being non-superimposable mirror images, can interact differently with the chiral environment of the human body, such as receptors and enzymes.[7][8] This can lead to one enantiomer exhibiting the desired therapeutic effect (the eutomer) while the other may be inactive or, in some cases, contribute to adverse effects (the distomer).[2] Therefore, regulatory agencies like the FDA mandate the characterization and quantification of enantiomeric impurities to ensure the safety and efficacy of drug products.[9][10][11][12]
Comparative Analysis of Analytical Techniques
The choice of an analytical method for determining enantiomeric purity hinges on a balance of several factors, including resolution, sensitivity, analysis time, and environmental impact.[13] Chiral chromatography, in particular HPLC and SFC, is the most widely adopted technique due to its high accuracy and ability to physically separate the enantiomers.[2][14][15]
| Analytical Method | Principle of Separation/Measurement | Key Advantages | Key Disadvantages | Typical Resolution (Rs) | Limit of Quantitation (LOQ) |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) | Broad applicability, high efficiency, well-established.[8][16] | Longer run times, higher consumption of organic solvents.[1] | > 2.0 | 0.05 - 0.1% |
| Chiral SFC | Differential interaction with a CSP using a supercritical fluid mobile phase | Faster analysis, reduced solvent consumption ("green" technique), often better peak shapes for basic compounds.[1][7][17][18] | Requires specialized instrumentation. | > 2.0 | 0.05 - 0.1% |
| Polarimetry | Measurement of the rotation of plane-polarized light | Rapid, non-destructive, low cost.[15][19] | Less sensitive and accurate for low enantiomeric excess, requires a known specific rotation of the pure enantiomer.[19][20] | N/A | Highly dependent on the specific rotation of the compound. |
In-Depth Experimental Protocols
The following protocols provide a starting point for developing and validating a method for the enantiomeric purity of (S)-1-(5-Methylpyrazin-2-yl)ethanamine. Method optimization will be necessary to achieve the desired performance characteristics.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for enantiomeric separation.[8][16] Polysaccharide-based chiral stationary phases are often the first choice for screening due to their broad enantiorecognition capabilities.[16][21] For primary amines like the target compound, the addition of a basic modifier to the mobile phase is often necessary to improve peak shape and resolution.[22]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the racemic 1-(5-Methylpyrazin-2-yl)ethanamine standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample solution of the (S)-1-(5-Methylpyrazin-2-yl)ethanamine batch to be tested at a concentration of 1 mg/mL in the mobile phase.
System Suitability:
-
Inject the racemic standard solution.
-
The resolution between the two enantiomer peaks should be ≥ 2.0.[9]
Analysis:
-
Inject the sample solution.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the (S)- and (R)-enantiomers: % ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100[19][23]
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC is an attractive alternative to HPLC, offering faster separations and a reduced environmental footprint.[1][7][17][18] The use of carbon dioxide as the primary mobile phase component leads to lower viscosity and higher diffusivity, resulting in improved chromatographic efficiency.[17]
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, back pressure regulator, autosampler, and UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak® AD-3, 3 µm, 4.6 x 150 mm (or equivalent polysaccharide-based CSP)
-
Mobile Phase: Supercritical CO2 (A) and Methanol with 0.1% Diethylamine (B)
-
Gradient: 5% to 40% B over 5 minutes, hold at 40% B for 1 minute.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Prepare a stock solution of the racemic standard at 1 mg/mL in methanol.
-
Prepare a sample solution of the (S)-enantiomer batch at 1 mg/mL in methanol.
System Suitability:
-
Inject the racemic standard solution.
-
Ensure the resolution between the enantiomer peaks is ≥ 2.0.
Analysis:
-
Inject the sample solution.
-
Calculate the enantiomeric excess as described in the HPLC protocol.
Protocol 3: Polarimetry
Polarimetry is a classical technique for measuring the enantiomeric purity of a sample.[15][19] It relies on the ability of chiral molecules to rotate the plane of polarized light. While less precise than chromatographic methods, it can be a useful and rapid screening tool.[19]
Instrumentation:
-
Polarimeter with a sodium lamp (589 nm).
Procedure:
-
Preparation of Standard Solution: Accurately weigh and dissolve a known amount of a pure (S)-1-(5-Methylpyrazin-2-yl)ethanamine reference standard in a suitable solvent (e.g., methanol) to a precise concentration (e.g., 10 mg/mL).
-
Measurement of Standard: Fill the polarimeter cell with the standard solution and measure the optical rotation. This will be your reference value, [α]max.
-
Preparation of Sample Solution: Prepare a solution of the (S)-1-(5-Methylpyrazin-2-yl)ethanamine batch to be tested at the exact same concentration as the standard solution.
-
Measurement of Sample: Fill the polarimeter cell with the sample solution and measure the optical rotation, [α]obs.
-
Calculation: Calculate the optical purity, which is equivalent to the enantiomeric excess, using the following formula: % ee = ([α]obs / [α]max) x 100[19][24]
Validation Workflow and Data Visualization
A robust validation of the chosen analytical method is crucial to ensure its reliability.[9] The validation should be performed in accordance with ICH guidelines and should assess parameters such as specificity, linearity, accuracy, precision, and robustness.[11][25]
Logical Workflow for Method Validation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 15. pharmaguru.co [pharmaguru.co]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. selvita.com [selvita.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 22. researchgate.net [researchgate.net]
- 23. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Federal Register :: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability [federalregister.gov]
Biological activity comparison of S vs R enantiomers of pyrazine drugs
Stereoselective Pharmacology of Pyrazine Derivatives: A Comparative Guide on S vs. R Enantiomers
The Critical Role of Chirality in Pyrazine-Based Therapeutics
In modern drug development, chirality is a defining factor in a molecule's pharmacodynamics and safety profile. Among pyrazine-containing therapeutics, the cyclopyrrolone derivative zopiclone—chemically (±)-6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo-[3,4b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate—serves as a definitive model for understanding enantiomeric divergence[1].
Administered historically as a racemic mixture, zopiclone consists of two enantiomers: the highly active (S)-zopiclone (eszopiclone) and the largely inactive (R)-zopiclone[2]. As a Senior Application Scientist, I have observed that failing to isolate the active enantiomer often results in a "diluted" therapeutic effect burdened by the metabolic and toxicological weight of the inactive isomer. This guide provides an objective, data-driven comparison of these enantiomers, detailing their receptor binding causality, quantitative performance, and the self-validating analytical methodologies required for their resolution.
Mechanistic Causality: GABA-A Receptor Allosteric Modulation
The biological activity of pyrazine-based cyclopyrrolones is mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor complex, a pentameric ligand-gated chloride ion channel[3]. However, the S and R enantiomers exhibit profound differences in binding affinity and subtype selectivity due to their spatial geometry.
-
S-Enantiomer (Eszopiclone): The S-configuration aligns optimally with the binding pocket of the GABA-A receptor. It acts as a full competitive agonist at the benzodiazepine recognition site, allosterically modulating the receptor to increase the transmembrane conductance of chloride ions[1][3]. Eszopiclone demonstrates uniquely greater efficacy at the α2 and α3 subunits compared to the racemic mixture, which directly correlates with its potent hypnotic and anxiolytic properties[4].
-
R-Enantiomer: The R-enantiomer possesses almost zero pharmacological activity at the target receptor[2][5]. The inverted stereocenter creates steric hindrance, preventing the optimal hydrogen bonding and hydrophobic interactions required within the binding domain. Furthermore, the presence of the R-enantiomer in the racemate is hypothesized to competitively interfere with the S-enantiomer or contribute to off-target toxicity and residual next-day impairment[6][7].
GABA-A receptor binding causality and allosteric modulation by S vs R pyrazine enantiomers.
Quantitative Comparison of Biological Activity
To objectively evaluate the performance of the isolated S-enantiomer against the R-enantiomer and the racemic mixture, we must analyze their pharmacokinetic and pharmacodynamic profiles. The isolation of eszopiclone eliminates the confounding effects of the R-enantiomer, resulting in a faster onset of action and reduced inter-individual variability[6].
| Parameter | (S)-Zopiclone (Eszopiclone) | (R)-Zopiclone | Racemic Zopiclone |
| GABA-A Affinity | High (Primary active stereoisomer)[8] | Very Low[7] | Moderate (Diluted by R-enantiomer) |
| Pharmacological Activity | ~2-fold enhanced vs racemate[2][5] | Almost zero[2][5] | Baseline reference |
| Toxicity Profile | Low[5] | Elevated[2][5] | Moderate |
| Receptor Subtype Efficacy | Greater at α2 and α3 subunits[4] | Minimal | Standard[4] |
| Clinical Dosage | 1 - 3 mg[8] | N/A | 3.75 - 7.5 mg[3][8] |
Experimental Protocol: Enantioselective LC-MS/MS Quantification
To rigorously validate the pharmacokinetic differences between S- and R-enantiomers in vivo, a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is required[2].
Expertise & Causality in Protocol Design: Standard reverse-phase chromatography cannot resolve enantiomers because they possess identical physicochemical properties in an achiral environment. A chiral stationary phase (CSP) is mandatory to create transient diastereomeric complexes. Furthermore, to ensure this protocol acts as a self-validating system , a deuterated internal standard (S-Zopiclone-d8) must be used. This guarantees that any matrix effects, ion suppression, or extraction losses are internally corrected, ensuring absolute quantitative trustworthiness[2].
Step-by-Step Methodology:
-
Sample Preparation & Internal Standard Addition: Aliquot 500 µL of human plasma into a microcentrifuge tube. Add 50 µL of the internal standard solution (S-Zopiclone-d8, 100 ng/mL) to establish the self-validating baseline[2].
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of LC-grade water to activate the sorbent bed.
-
Load the spiked plasma sample onto the cartridge.
-
Wash with 1 mL of 5% methanol in water to elute endogenous water-soluble plasma proteins and salts.
-
Elute the pyrazine analytes using 1 mL of 100% acetonitrile[2].
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C to concentrate the analyte. Reconstitute the residue in 100 µL of the mobile phase.
-
Chiral LC Separation: Inject 10 µL of the reconstituted sample onto a chiral column (e.g., Chiralpak AGP). Use an isocratic mobile phase consisting of a volatile buffer (e.g., 10 mM ammonium acetate) and an organic modifier (acetonitrile). The S- and R-enantiomers will resolve based on their differential transient interactions with the chiral selector[3].
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific transitions in Multiple Reaction Monitoring (MRM) mode for S-Zopiclone, R-Zopiclone, and the IS. This specific configuration guarantees a Limit of Quantitation (LOQ) of 0.500 ng/mL[2].
Self-validating LC-MS/MS workflow for the enantioselective quantification of chiral pyrazines.
Clinical & Developmental Implications
The transition from racemic pyrazine drugs to enantiopure formulations represents a critical optimization in drug development. By isolating the S-enantiomer (eszopiclone), researchers can effectively double the specific pharmacological activity while simultaneously eliminating the metabolic burden and elevated toxicities associated with the inactive R-enantiomer[2][5]. This chiral refinement not only halves the required clinical dosage but also enhances the precision of GABA-A receptor modulation, proving that stereochemistry is just as vital as the core molecular scaffold itself.
References
1.[4] The Clinical and Forensic Toxicology of Z-drugs - PMC, National Institutes of Health (NIH). 4 2.[6] Eszopiclone for insomnia - PMC, National Institutes of Health (NIH). 6 3.[8] Efficacy and Safety of Zopiclone and Eszopiclone in the Treatment of Primary and Comorbid Insomnia, ResearchGate. 8 4.[2] Sensitive, high-throughput and enantioselective quantitation of zopiclone in human plasma, International Journal of Pharmaceutical Sciences and Research (IJPSR). 2 5.[3] Critical pre-review report: Zopiclone, World Health Organization (WHO). 3 6.[1] US20070049590A1 - Compositions comprising zopiclone derivatives and methods of making and using the same, Google Patents. 1 7.[5] An improved process for eszopiclone: Anti-insomnia agent, ResearchGate. 5 8.[7] Navigating the complex landscape of benzodiazepine- and Z-drug diversity, Frontiers. 7
Sources
- 1. US20070049590A1 - Compositions comprising zopiclone derivatives and methods of making and using the same - Google Patents [patents.google.com]
- 2. ijpsr.com [ijpsr.com]
- 3. cdn.who.int [cdn.who.int]
- 4. The Clinical and Forensic Toxicology of Z-drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eszopiclone for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Navigating the complex landscape of benzodiazepine- and Z-drug diversity: insights from comprehensive FDA adverse event reporting system analysis and beyond [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Comparative Guide: LC-MS/MS Profiling of (S)-1-(5-Methylpyrazin-2-yl)ethanamine Scaffolds
Topic: LC-MS Fragmentation Patterns of (S)-1-(5-Methylpyrazin-2-yl)ethanamine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(S)-1-(5-Methylpyrazin-2-yl)ethanamine is a high-value chiral intermediate frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural distinctiveness lies in the electron-deficient pyrazine ring coupled with a chiral primary amine.
This guide provides a technical comparison of the LC-MS/MS fragmentation behavior of this scaffold against its common bioisosteres (e.g., pyridine and pyrimidine analogs). By understanding the specific ionization dynamics and diagnostic fragment ions, researchers can distinguish this moiety from structural isomers and metabolic byproducts with high confidence.
Part 1: The Chemical Scaffold & Comparative Context
In medicinal chemistry, the 5-methylpyrazin-2-yl moiety is often selected over pyridine to lower lipophilicity (LogP) and reduce metabolic liability. However, this substitution drastically alters mass spectral behavior due to the reduced basicity of the pyrazine nitrogens.
Structural Comparison of Alternatives
| Feature | Target: (S)-1-(5-Methylpyrazin-2-yl)ethanamine | Alternative A: Pyridine Analog | Alternative B: Pyrimidine Analog |
| Structure | 1,4-diazine ring | Mono-nitrogen ring | 1,3-diazine ring |
| Basicity ( | ~0.6 (Very Weak Base) | ~5.2 (Moderate Base) | ~1.3 (Weak Base) |
| ESI Response | Moderate (Requires acidic mobile phase) | High (Easily protonated) | Moderate |
| Key Differentiator | Ring Contraction (HCN Loss) | Ring Stability | RDA Cleavage |
Critical Insight: Unlike pyridine analogs which readily localize charge on the ring nitrogen, the pyrazine derivative often relies on the exocyclic amine for protonation. This shift in charge localization dictates the fragmentation pathway.
Part 2: LC-MS/MS Fragmentation Mechanisms
The fragmentation of (S)-1-(5-Methylpyrazin-2-yl)ethanamine (
Mechanism A: Neutral Loss of Ammonia (Dominant)
-
Trigger: Protonation of the primary amine.
-
Process: Inductive cleavage of the
bond leads to the expulsion of (17 Da). -
Result: Formation of a resonance-stabilized vinyl-pyrazine cation (
). -
Diagnostic Value: High. This is the "base peak" in low-energy collision spectra.
Mechanism B: Pyrazine Ring Cleavage (Diagnostic)
-
Trigger: Charge migration to the pyrazine ring nitrogens.
-
Process: The pyrazine ring is electron-deficient and prone to fragmentation via loss of hydrogen cyanide (HCN, 27 Da) or acetonitrile (
, 41 Da). -
Result:
- (Loss of HCN)
-
(Sequential loss of
then HCN)
-
Diagnostic Value: Critical. This distinguishes the pyrazine scaffold from pyridine analogs, which rarely lose HCN under standard ESI conditions due to higher ring stability.
Mechanism C: Alpha-Cleavage (Minor)
-
Process: Cleavage of the
bond adjacent to the amine. -
Result: Loss of the methyl group from the ethyl chain (
). -
Observation: Usually suppressed in favor of ammonia loss due to the stability of the conjugated vinyl cation.
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the competitive fragmentation pathways, highlighting the specific mass transitions used for Multiple Reaction Monitoring (MRM).
Caption: Figure 1. Competitive ESI-MS/MS fragmentation pathways for (S)-1-(5-Methylpyrazin-2-yl)ethanamine. The green node represents the most abundant product ion, while red nodes indicate scaffold-specific diagnostic ions.
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducible data, the following protocol utilizes a "Dual-pH" strategy. This validates the identity of the amine by observing retention time shifts between acidic and basic mobile phases.
Sample Preparation
-
Stock: Dissolve 1 mg of derivative in 1 mL MeOH (
). -
Working Solution: Dilute to
in Water/MeOH (90:10) + 0.1% Formic Acid.[1]-
Why: High organic content in the diluent can cause peak fronting for early eluters; keeping it aqueous focuses the peak.
-
LC-MS Conditions
-
Column: C18 Charged Surface Hybrid (CSH) or Biphenyl column (
).-
Reasoning: Biphenyl phases offer enhanced selectivity for heteroaromatic rings via pi-pi interactions.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
MS Parameters (Source: ESI+)
-
Capillary Voltage: 3.0 kV (Standard).
-
Cone Voltage: 30 V.
-
Collision Energy (CE): Ramp 15–35 eV.
-
Validation Step: At 15 eV, the
(Ammonia loss) should dominate. At 35 eV, the (Ring fragment) should appear. If is absent at high CE, suspect a Pyridine isomer.
-
Part 5: Comparative Performance Data
The following table summarizes representative data comparing the target pyrazine scaffold against a pyridine isostere.
| Parameter | (S)-1-(5-Methylpyrazin-2-yl)ethanamine | Pyridine Isostere (e.g., 2-ethyl-6-methylpyridine) | Interpretation |
| Parent Ion ( | 138.1 | ~136.1 / 138.1 (depending on sub) | Mass overlap is common; fragmentation is required. |
| Primary Fragment | 121.1 (- | 121.1 / 119.1 (- | Both lose ammonia easily; not diagnostic. |
| Secondary Fragment | 94.1 (-HCN) | 79.1 / 93.1 (- | DIAGNOSTIC. Pyrazines lose HCN; Pyridines rarely do. |
| CE for 50% Frag | ~20 eV | ~25 eV | Pyrazine rings are slightly less stable, fragmenting at lower energies. |
| Signal Intensity | 1.0x (Reference) | 2.5x - 5.0x | Pyridines ionize better due to higher basicity. |
Experimental Workflow Diagram
Caption: Figure 2. Optimized LC-MS/MS workflow for unambiguous identification of pyrazine-ethanamine derivatives.
References
-
Niessen, W. M. A. (2010). Fragmentation of Organic Ions in Mass Spectrometry. Wiley.[2] Link
- Context: Authoritative text on general fragmentation mechanisms including alpha-cleavage and onium reaction.
-
Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. Link
- )
-
Kiontke, A., et al. (2016).[3] "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors." PLOS ONE. Link
- Context: Supports the comparative data regarding the ionization efficiency of Pyridine vs. Pyrazine based on and proton affinity.
-
European Medicines Agency (EMA). (2013). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. Link
- Context: Referenced for the importance of identifying specific catalytic intermedi
Sources
Reference Standards for (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine Impurities: A Comparative Technical Guide
Executive Summary: The Chirality Criticality
(S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine (CAS: 2102411-66-3) is a high-value chiral intermediate, most notably serving as the pharmacophore anchor for Inavolisib (GDC-0077) , a PI3Kα inhibitor.[1] In the synthesis of such targeted oncology therapies, the stereochemical purity of this amine is non-negotiable; the (S)-configuration dictates the binding affinity to the ATP pocket of the kinase.
This guide provides a technical comparison of reference standard strategies for controlling the impurity profile of this intermediate. Unlike generic reagents, the reference standards for this molecule must address two distinct vectors of purity: Enantiomeric Excess (ee) and Chemical Assay (wt%) .[1]
Impurity Landscape & Origin Analysis
To select the correct reference standard, one must first map the "Impurity Fate." The synthesis typically proceeds via the asymmetric reduction of 1-(5-methylpyrazin-2-yl)ethan-1-one or enzymatic transamination.[1]
Table 1: Critical Impurity Profile
| Impurity Code | Chemical Name | Origin | Criticality |
| Imp-A (Enantiomer) | (R)-1-(5-Methylpyrazin-2-yl)ethan-1-amine | Stereochemical leakage during reduction; Racemization.[1] | Critical: Potentially inactive or toxic; difficult to purge downstream. |
| Imp-B (Precursor) | 1-(5-Methylpyrazin-2-yl)ethan-1-one | Unreacted starting material.[1] | Major: Genotoxic potential (ketone reactivity); affects assay calculation.[1] |
| Imp-C (Degradant) | 5-Methylpyrazin-2-amine | Oxidative degradation or cleavage.[1] | Minor: Generally removed during workup. |
| Imp-D (Dimer) | Bis(1-(5-methylpyrazin-2-yl)ethyl)amine | Over-alkylation byproduct.[1] | Moderate: Lipophilic impurity; tracks in RP-HPLC.[1] |
Visualization: Impurity Fate Map
The following diagram illustrates where these impurities originate in the synthetic pathway.
Figure 1: Synthetic origin of key impurities.[1] Impurity A (Enantiomer) is the critical quality attribute (CQA).
Comparative Analysis: Reference Standard Grades
In early development, researchers often conflate "Chemical Purity" with "Chiral Purity." For this molecule, they must be treated as separate specifications.
Comparison Guide: Primary vs. Secondary Standards
| Feature | Type I: Quantitative Chiral Standard | Type II: Chemical Assay Standard |
| Primary Use | Determining % ee (Enantiomeric Excess) via Chiral HPLC.[1] | Determining % w/w (Assay) via qNMR or RP-HPLC.[1] |
| Critical Spec | Chiral Purity: ≥ 99.9% (S)-isomer. | Chemical Purity: ≥ 99.5% (Area%).[1] |
| Characterization | Chiral HPLC/SFC, Optical Rotation ([α]D). | 1H-NMR, 13C-NMR, Mass Balance (TGA/KF). |
| Limitation | May contain water/solvents; Assay value is secondary. | May contain up to 5% (R)-enantiomer if not specified.[1] |
| Recommendation | Use for Release Testing of the intermediate. | Use for Yield Calculations and stoichiometry. |
Expert Insight: Do not rely on a standard labeled merely "98% Purity" for chiral analysis. A standard can be 99% chemically pure but a 50:50 racemate. Always request the Chiral COA .
Experimental Protocols (Self-Validating Systems)
Protocol A: Chiral HPLC Separation (The Gold Standard)
This protocol is designed to separate the (S)-target from the (R)-impurity (Imp-A).[1]
-
Column: Daicel Chiralpak IG or IA (Immobilized Amylose), 4.6 x 250 mm, 5 µm.[1]
-
Why: Immobilized phases allow for broader solvent compatibility if the amine requires strong solubilizers.
-
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]
-
Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the basic amine.[1]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 270 nm (Pyrazine absorption max).[1]
-
Temperature: 25°C.
System Suitability Criteria (Pass/Fail):
-
Resolution (Rs): > 2.0 between (R) and (S) peaks.
-
Tailing Factor: < 1.5.
-
Signal-to-Noise: > 10 for the (R)-enantiomer at 0.1% level.[1]
Protocol B: Rapid Purity Assessment (RP-HPLC)
Used to quantify Impurities B (Ketone) and C.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).[1]
-
Why: High pH keeps the amine unprotonated, improving retention and peak shape.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 mins.
Analytical Workflow Visualization
The following diagram outlines the decision matrix for qualifying a batch of (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine using the described standards.
Figure 2: Quality Control Decision Matrix. Note that chemical purity is assessed before chiral purity to save expensive chiral column life.
References
-
Genentech, Inc. (2022).[3] Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα.[1][3][4] Journal of Medicinal Chemistry. Link
-
MedKoo Biosciences. (2023).[1] Inavolisib Synthetic Routes and Intermediates. Link[1]
-
Yakhak Hoeji. (2021).[1] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Link[1]
-
ChemicalBook. (2023).[1] Product Monograph: 5-Methylpyrazin-2-amine (Impurity C). Link
-
ChemScene. (2023).[1] (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine Hydrochloride Product Data. Link
Sources
Safety Operating Guide
Personal protective equipment for handling (S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hcl
As a Senior Application Scientist, I approach chemical handling not merely as a static checklist of rules, but as a dynamic, self-validating system of hazard mitigation. (S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine HCl is a highly specialized chiral building block, frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and fine chemicals[1].
However, its physical state as a hydrochloride salt and the pharmacological activity of its pyrazine moiety demand stringent operational discipline. Understanding the causality behind our safety protocols is the first step in ensuring a secure laboratory environment.
Mechanistic Hazard Assessment
While the base amine form of this compound is often a liquid, the hydrochloride (HCl) salt presents as a solid crystalline powder. This structural shift introduces specific handling challenges that dictate our Personal Protective Equipment (PPE) and engineering controls:
-
Hygroscopicity & Acidic Micro-environments: Amine hydrochlorides readily absorb moisture from the ambient air[2]. If airborne dust settles on exposed, sweating skin, the salt dissolves and dissociates. This creates a localized acidic micro-environment that causes severe skin irritation and serious ocular damage upon contact with basal tears[3].
-
Respiratory Sensitization: Pyrazine derivatives are pharmacologically active. Inhalation of fine crystalline dust not only causes immediate respiratory tract inflammation (H335) but also risks unintended systemic exposure[1].
Table 1: Hazard Profile & Mechanistic Causality
| Hazard Class | GHS Classification | Mechanistic Causality |
| Skin Irritation | Category 2 (H315) | Hygroscopic HCl salts absorb ambient moisture and sweat, dissociating to form localized acidic micro-environments on the skin[2]. |
| Eye Irritation | Category 2A (H319) | Crystalline dust reacts with the basal tears of the ocular surface, causing rapid pH drops and severe irritation[3]. |
| Respiratory Toxicity | Category 3 (H335) | Inhalation of fine pyrazine-derivative powders triggers immediate respiratory tract inflammation[1]. |
The Defense-in-Depth PPE Strategy
To mitigate these risks, a self-validating PPE matrix must be employed. This ensures that if one layer of engineering control (like a fume hood) is compromised, the operator remains fully protected[4].
Table 2: Personal Protective Equipment (PPE) Matrix
| PPE Category | Specification | Operational Justification |
| Eye Protection | ANSI Z87.1 Safety Goggles (with side shields) | Minimum acceptable protection against airborne hygroscopic dusts. Standard safety glasses allow lateral dust ingress[4]. |
| Hand Protection | Nitrile Gloves (EN 374 / ASTM F739) | Provides robust chemical resistance against both the acidic salt and the organic solvents typically used for subsequent dissolution[4]. |
| Body Protection | Flame-Resistant Lab Coat | Protects against incidental powder contact. Must be fully buttoned to prevent dust accumulation on street clothes[5]. |
| Respiratory | N95/P95 Particulate Respirator | Required if handling bulk powders outside a certified fume hood to prevent inhalation of pharmacologically active pyrazine dust[2]. |
Operational Workflow & Engineering Controls
Workflow and hazard mitigation strategy for handling (S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine HCl.
Protocol 1: Weighing and Dissolution Workflow
-
Engineering Control Verification: Before opening the reagent bottle, verify that the laboratory chemical hood has adequate inward airflow. Chemical hoods are mandatory for operations involving solid toxic substances that may generate aerosols[4].
-
PPE Donning & Integrity Check: Equip safety goggles, a fully buttoned lab coat, and nitrile gloves. Self-Validation Step: Stretch the gloves slightly to check for micro-tears before handling the chemical.
-
Static Mitigation & Weighing: Use a grounded or anti-static spatula to weigh the (S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine HCl. The hygroscopic nature of the powder can cause it to clump or cling to surfaces due to static electricity.
-
Controlled Dissolution: Transfer the solid to the reaction vessel. Add the selected organic solvent slowly. Mechanistic Insight: The dissolution of hydrochloride salts can be mildly exothermic and will inherently lower the pH of the solution. Ensure the vessel is vented if subsequent acid-base neutralization (e.g., adding a base to free the amine) is performed, as this will generate heat and gas.
-
Immediate Decontamination: Wipe down the balance and surrounding fume hood surfaces with a damp paper towel to capture any stray dust particles immediately after transfer.
Spill Management and Waste Segregation
A spill of an amine hydrochloride salt must never be swept dry, as dry sweeping aerosolizes the irritant powder directly into the operator's breathing zone[2].
Protocol 2: Spill Containment and Disposal
-
Isolation: Evacuate non-essential personnel from the immediate area. If the spill occurs outside the fume hood, don an N95/P95 respirator before approaching[2].
-
Wet Containment: Carefully cover the spilled solid with a damp absorbent pad or paper towel. The moisture binds the hygroscopic dust, preventing it from becoming airborne.
-
Collection: Scoop the damp mass using a non-sparking tool and place it into a dedicated, sealable hazardous waste container.
-
Neutralization: Wash the spill site with copious amounts of water or a mild sodium bicarbonate solution to neutralize any residual acid from the HCl salt, followed by a final wipe-down[5].
-
Disposal: Label the container appropriately. Do not dispose of this material via evaporation in a fume hood or down the sink. It must be treated as chemical waste and processed according to institutional procedures and government regulations[4].
References
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. NIH.[Link]
-
Material Safety Data Sheet - Methyl-d3-amine hydrochloride. Cole-Parmer.[Link]
Sources
- 1. 39204-49-4 | Pyrazin-2-ylmethanamine hydrochloride - AiFChem [aifchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
